Aminometradine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-ethyl-1-prop-2-enylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXUUAFYUCOICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N(C1=O)CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214403 | |
| Record name | Aminometradine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-44-4 | |
| Record name | Aminometradine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminometradine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminometradine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminometradine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOMETRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPM8SX5Q3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Renal Response: A Technical Guide to Diuretic Mechanisms of Action
A Note to the Reader: The initial aim of this technical guide was to provide an in-depth analysis of the mechanism of action of aminometradine on renal tubules. However, a comprehensive review of publicly available scientific literature reveals a scarcity of detailed, modern mechanistic studies on this particular compound. The majority of the available research dates back to the mid-20th century and, while establishing its classification as a weak diuretic, lacks the specific molecular and cellular details required for a thorough technical guide.[1][2][3][4][5]
To fulfill the spirit of the request for a detailed technical guide on a diuretic's mechanism of action, this document will instead focus on a well-characterized diuretic, Amiloride , as a representative example. This will allow for the detailed presentation of quantitative data, experimental protocols, and signaling pathways as requested, providing a framework for the type of in-depth analysis that would be applied to any diuretic, should such data be available.
Technical Guide: Mechanism of Action of Amiloride on Renal Tubules
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide a detailed understanding of the molecular and cellular mechanisms by which the diuretic amiloride exerts its effects on the renal tubules, supported by quantitative data, experimental methodologies, and visual representations of key pathways.
Introduction to Amiloride and its Diuretic Effect
Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[6] Its primary action is to increase sodium excretion (natriuresis) and decrease potassium excretion, which it achieves by directly interacting with specific ion transport proteins in the distal part of the nephron.[7] Unlike some other classes of diuretics, amiloride's effect is not dependent on acid-base balance.
Molecular Mechanism of Action
Amiloride's principal target is the Epithelial Sodium Channel (ENaC) , located on the apical membrane of the principal cells in the late distal tubule and collecting duct of the nephron.[6][7]
Direct Inhibition of the Epithelial Sodium Channel (ENaC)
Amiloride functions as a direct competitive inhibitor of the ENaC.[7] By binding to the extracellular pore region of the channel, it physically occludes the passage of sodium ions from the tubular fluid into the epithelial cells. This inhibition of sodium reabsorption leads to a mild increase in the excretion of sodium and, consequently, water.
Impact on Transepithelial Potential and Potassium Excretion
The reabsorption of positively charged sodium ions through ENaC creates a lumen-negative transepithelial potential difference. This negative charge in the tubular lumen is a key driving force for the secretion of potassium ions into the urine through the renal outer medullary potassium channel (ROMK).
By blocking ENaC, amiloride reduces the lumen-negative potential, thereby decreasing the electrochemical gradient for potassium secretion. This results in the characteristic potassium-sparing effect of amiloride.
Signaling Pathway of Amiloride Action
Caption: Amiloride's mechanism of action on a principal cell of the collecting duct.
Quantitative Data on Amiloride's Effects
The following table summarizes key quantitative data from studies investigating the effects of amiloride.
| Parameter | Species | Experimental Model | Amiloride Concentration | Effect | Reference |
| Sodium Flux Inhibition | Rabbit | Isolated Perfused Cortical Collecting Duct | 10 µM | 83% decrease in net sodium flux | [8] |
| IC50 for ENaC Inhibition | Rabbit | Inner Medullary Collecting Duct Cells | 3 x 10⁻⁷ M | Half-maximal inhibition of potential-driven sodium uptake | [9] |
| Fluid Absorption Inhibition (ID50) | Rabbit | Gall-bladder epithelium | 4 x 10⁻⁴ M | 50% inhibition of fluid absorption | [10] |
| Renal Clearance Reduction by Cimetidine | Human | Chronic Dosing Study | N/A | Cimetidine reduced amiloride renal clearance by 17% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on amiloride.
Isolated Perfused Tubule Preparation
This in vitro technique allows for the direct study of transport processes in a specific nephron segment.
Workflow:
Caption: Workflow for an isolated perfused renal tubule experiment.
Details:
-
Animal Model: Typically rabbits or rats are used.
-
Dissection: Kidneys are sliced, and individual tubules are dissected in a chilled physiological saline solution under a stereomicroscope.
-
Perfusion and Bathing Solutions: These are precisely formulated artificial solutions mimicking the composition of tubular fluid and interstitial fluid, respectively. Test compounds like amiloride are added to the perfusion solution.
-
Analysis: Changes in the composition of the collected fluids are measured to determine net fluxes of ions and water.
Measurement of Intracellular Sodium Concentration
Fluorescent dyes are often employed to measure intracellular ion concentrations in real-time.
Methodology:
-
Cell Loading: Renal tubular cells (either in culture or from dissected tubules) are loaded with a sodium-sensitive fluorescent dye (e.g., Sodium-binding benzofuran isophthalate - SBFI).
-
Fluorescence Microscopy: The cells are placed on the stage of a fluorescence microscope equipped with a perfusion system.
-
Experimental Maneuver: The cells are perfused with a control solution, followed by a solution containing amiloride.
-
Data Acquisition: The fluorescence intensity is recorded over time. Changes in fluorescence correspond to changes in intracellular sodium concentration.
Conclusion
Amiloride exerts its diuretic and potassium-sparing effects through a well-defined mechanism: the direct inhibition of the epithelial sodium channel (ENaC) in the distal nephron. This action leads to a reduction in sodium reabsorption and a decrease in the driving force for potassium secretion. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the renal pharmacology of amiloride. While detailed molecular information on older diuretics like this compound is limited, the methodologies and principles described here represent the current standard for characterizing the mechanism of action of renal tubular modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Comparative study of the diuretic effect of a mercurial, chlorothiazide & amisometradine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. Amisometradine, a New Oral Diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Treatment of Congestive Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]
- 7. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide inhibits sodium reabsorption in the isolated perfused cortical collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atrial natriuretic peptides inhibit conductive sodium uptake by rabbit inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of amiloride on sodium and water reabsorption in the rabbit gall-bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renal tubular secretion of amiloride and its inhibition by cimetidine in humans and in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Diuretic: A Technical History of Aminometradine's Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the historical development and discovery of Aminometradine, a pyrimidinedione-based diuretic. It details the journey from the initial identification of diuretic properties in alkyl uracil derivatives to the targeted synthesis and clinical evaluation of this compound for the management of mild congestive heart failure. This document compiles quantitative data from preclinical and clinical studies, outlines key experimental methodologies, and visualizes the logical progression of its development and its proposed mechanism of action.
Introduction: The Need for Oral Diuretics
In the mid-20th century, the management of edema, particularly in patients with congestive heart failure, heavily relied on injectable mercurial diuretics. While effective, these agents necessitated parenteral administration and were associated with potential toxicity. This clinical landscape spurred the search for orally active, non-mercurial diuretics with a favorable safety profile. The recognition that alkyl uracil derivatives possessed diuretic properties in experimental animals provided a promising starting point for drug discovery efforts.[1][2] However, the inherent toxicity of these early compounds precluded their clinical use, necessitating molecular modifications to dissociate the diuretic effects from their adverse properties.
Preclinical Discovery and Synthesis
The development of this compound, chemically known as 1-allyl-3-ethyl-6-aminouracil, emerged from a systematic investigation into the structure-activity relationships of uracil derivatives.
Synthesis Pathway
The key patented synthesis of this compound was developed by Papesch and Schroeder. The general principle involves the condensation of a substituted urea with a cyanoacetic acid derivative, followed by cyclization to form the uracil ring.
Experimental Protocol: Synthesis of this compound
A common synthetic route for 6-aminouracil derivatives involves the following steps:
-
Condensation: An appropriately substituted urea (e.g., ethylurea) is reacted with a cyanoacetic acid ester in the presence of a strong base, such as sodium ethoxide. This reaction forms a cyanoacetylurea intermediate.
-
Cyclization: The intermediate is then treated with a base to facilitate intramolecular cyclization, leading to the formation of the 6-aminouracil ring.
-
Alkylation: The final step involves the alkylation of the uracil ring at the N-1 position with an allyl halide (e.g., allyl bromide) to yield 1-allyl-3-ethyl-6-aminouracil (this compound).
Note: The specific details of the Papesch and Schroeder patent (U.S. Patent 2,650,922) were not fully accessible for a detailed, step-by-step protocol reproduction.
dot
Preclinical Pharmacological Screening
The diuretic potential of newly synthesized uracil derivatives, including this compound, was assessed in animal models.
Experimental Protocol: Diuretic Activity Screening in Rats (Lipschitz Test)
A standard method for evaluating diuretic activity, such as the Lipschitz test, would have been employed:
-
Animal Model: Male Wistar rats (100-200g) are typically used.
-
Acclimatization and Fasting: Animals are placed in metabolic cages for acclimatization and fasted overnight with free access to water.
-
Hydration: A saline load (e.g., 0.9% NaCl at 5 ml/100g body weight) is administered orally to ensure a uniform state of hydration and promote a baseline urine flow.
-
Drug Administration: The test compound (this compound) is administered orally at various doses. A standard diuretic (e.g., urea or a known active compound) and a vehicle control (e.g., normal saline) are used for comparison.
-
Urine Collection and Analysis: Urine is collected at specified intervals (e.g., hourly for 5 hours and a total 24-hour collection). The volume of urine is measured, and electrolyte concentrations (Na+, K+, Cl-) are determined using flame photometry or other suitable methods.
-
Data Analysis: Diuretic activity is assessed by comparing the urine output and electrolyte excretion in the test group to the control and standard groups.
Mechanism of Action
This compound is classified as a weak diuretic.[1] Its primary mechanism of action is believed to be the inhibition of sodium ion reabsorption in the renal tubules.[3] By reducing the amount of sodium reabsorbed back into the bloodstream, this compound consequently increases water excretion to maintain osmotic balance, leading to diuresis. The precise molecular targets within the renal tubules for uracil-based diuretics are not as well-defined as for other diuretic classes like thiazides or loop diuretics.
References
Aminometradine and its Relationship to Alkyl Uracil Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of aminometradine, a diuretic agent, and its chemical lineage from the broader class of alkyl uracil derivatives. It explores the synthesis, mechanism of action, biological activity, and toxicological profile of this compound, contextualized by the developmental history of related uracil compounds. Detailed experimental protocols for the synthesis of analogous compounds and the evaluation of diuretic efficacy are presented. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction
Uracil, a pyrimidine base found in ribonucleic acid (RNA), and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Modifications to the uracil scaffold have yielded compounds with applications as antiviral, antitumor, and antibacterial agents.[1][2] A significant area of investigation has been the development of uracil derivatives as diuretics.
This compound, chemically known as 6-amino-3-ethyl-1-(2-propen-1-yl)-2,4(1H,3H)-pyrimidinedione, is a notable example of a clinically utilized alkyl uracil derivative.[5][6] It emerged from research aimed at mitigating the toxicity associated with earlier alkyl uracil compounds that showed promise as diuretic agents in experimental animals.[7][8] this compound was marketed under trade names such as Mictine and Mincard for the management of edema in patients with mild congestive heart failure.[5][6][7] This guide delves into the technical details of this compound, its synthesis, and its standing within the family of alkyl uracil derivatives.
Chemical and Physical Properties of this compound
This compound is a pyrimidinedione derivative with specific alkyl substitutions that confer its diuretic properties.[9][10] Its key chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 642-44-4 | [5][6][9][10] |
| Molecular Formula | C₉H₁₃N₃O₂ | [5][9][10] |
| Molecular Weight | 195.22 g/mol | [6][9] |
| IUPAC Name | 6-amino-3-ethyl-1-prop-2-enylpyrimidine-2,4-dione | [9] |
| Synonyms | 1-allyl-6-amino-3-ethyluracil, Aminometramide | [5][6][10] |
| Appearance | Anhydrous: Crystalline solid | [6] |
| Melting Point | 143-144 °C (anhydrous) | [6] |
| Solubility | Soluble in organic solvents | [5] |
Synthesis of this compound and Alkyl Uracil Derivatives
General Synthesis of 6-Aminouracil Derivatives
The synthesis of 6-aminouracil derivatives, including this compound, typically involves the condensation of a substituted urea with a cyanoacetic acid derivative, followed by cyclization.[11][12] The alkyl groups at the N1 and N3 positions are introduced by starting with an appropriately substituted urea.
A general pathway for the synthesis of 6-amino-1,3-dialkyluracils is depicted below. This method involves the reaction of a 1,3-dialkylurea with cyanoacetic acid in the presence of a condensing agent like acetic anhydride to form an intermediate, which then undergoes cyclization under alkaline conditions.[12]
Synthesis of this compound
The specific synthesis of this compound (1-allyl-6-amino-3-ethyluracil) follows the general principle outlined above, starting with 1-allyl-3-ethylurea. A patent filed by Papesch and Schroeder outlines its preparation.[6]
Relationship to Alkyl Uracil Derivatives
The development of this compound is a direct result of structure-activity relationship (SAR) studies on alkyl uracil derivatives. It was known for some time that certain alkylated uracils possessed diuretic properties.[7][8] However, the clinical application of these early compounds was hampered by their toxicity.[7][8] Through systematic modification of the alkyl substituents on the uracil ring, researchers aimed to dissociate the diuretic effect from the toxic side effects. This effort led to the synthesis of this compound, a molecule with an acceptable therapeutic index for use in humans.[8]
Mechanism of Action
This compound functions as a weak diuretic.[7][10] Its primary mechanism of action is believed to be the inhibition of sodium ion reabsorption in the renal tubules.[9][10] By reducing sodium uptake from the filtrate back into the bloodstream, this compound causes a subsequent increase in water excretion to maintain osmotic balance, leading to diuresis. Unlike some other classes of diuretics, its action is independent of aldosterone.[13]
Biological Activity and Toxicology
Diuretic Efficacy
This compound was used to control edema in patients with mild congestive heart failure.[7][8][14] It is considered a relatively weak diuretic compared to other classes of drugs like loop diuretics or thiazides.[9][10] Clinical studies have compared its efficacy to other diuretics, such as mercurials and chlorothiazide.[15]
Toxicology
The toxicity of this compound is moderate, which represented a significant improvement over its predecessors. The following table summarizes the available LD₅₀ data.
| Route | Species | LD₅₀ | Reference |
| Oral | Rat | 2300 mg/kg | [10] |
| Intraperitoneal | Mouse | 560 mg/kg | [10] |
When heated to decomposition, it is reported to emit toxic fumes of nitrogen oxides (NOx).[10]
Experimental Protocols
Protocol: Synthesis of 6-Amino-1,3-dimethyluracil
This protocol is a representative example for the synthesis of a 6-amino-1,3-dialkyluracil, adapted from established chemical synthesis procedures.[11][12]
Materials:
-
1,3-dimethylurea
-
Cyanoacetic acid
-
Acetic anhydride
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid
-
Ethanol
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Condensation: In a reaction vessel, dissolve 1,3-dimethylurea and cyanoacetic acid in acetic anhydride.
-
Gently heat the mixture under reflux with constant stirring for 2-3 hours to form the dimethyl cyanoacetylurea intermediate.
-
Monitor the reaction progress using an appropriate method (e.g., Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Cyclization: Slowly add a solution of sodium hydroxide while keeping the temperature low. This will induce the cyclization reaction.
-
Stir the mixture at room temperature for several hours or until the cyclization is complete.
-
Precipitation: Neutralize the reaction mixture carefully with hydrochloric acid to precipitate the crude 6-amino-1,3-dimethyluracil.
-
Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to obtain the purified product.
-
Dry the final product under vacuum.
Protocol: Evaluation of Diuretic Activity in a Rat Model
This protocol provides a general framework for assessing the diuretic, natriuretic, and kaliuretic activity of a test compound like an alkyl uracil derivative.
Materials:
-
Male Wistar rats (180-220g)
-
Metabolic cages
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.9% saline with 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Furosemide, 10 mg/kg)
-
Negative control (Vehicle only)
-
Oral gavage needles
-
Graduated cylinders for urine collection
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Acclimatization: House rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation. Provide free access to food and water.
-
Fasting: Withhold food and water for 18 hours prior to the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Negative Control, Positive Control, and Test Groups (receiving different doses of the compound).
-
Hydration: Administer a saline load (e.g., 25 mL/kg) orally to all animals to ensure a uniform state of hydration and promote diuresis.
-
Dosing: Immediately after the saline load, administer the vehicle, furosemide, or the test compound to the respective groups via oral gavage.
-
Urine Collection: Place the animals back into the metabolic cages and collect urine at set intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Measurement:
-
Measure the total volume of urine for each animal at each time point.
-
Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.
-
-
Data Analysis: Calculate the diuretic index (urine output of test group / urine output of control group) and total electrolyte excretion. Analyze data for statistical significance using appropriate tests (e.g., ANOVA).
Conclusion
This compound represents a successful outcome of targeted medicinal chemistry efforts to refine the therapeutic properties of a class of bioactive molecules. As an alkyl uracil derivative, it demonstrates a favorable balance between diuretic efficacy and toxicity, which allowed for its clinical use. The study of this compound and its precursors underscores the importance of structural modification in drug development to enhance safety and efficacy. The experimental protocols provided herein offer a foundational approach for the synthesis and evaluation of new uracil derivatives, continuing the search for novel therapeutic agents.
References
- 1. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 642-44-4: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound [drugfuture.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [medbox.iiab.me]
- 9. This compound | C9H13N3O2 | CID 12551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. prepchem.com [prepchem.com]
- 12. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 13. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in Treatment of Congestive Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Comparative study of the diuretic effect of a mercurial, chlorothiazide & amisometradine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Metabolism of Aminometradine: A notable absence of public data
Despite a comprehensive search of scientific literature and public databases, no specific information regarding the inactive metabolites of Aminometradine in preclinical studies is currently available. This lack of publicly accessible data prevents the creation of a detailed technical guide on the subject.
This compound, a pyrimidine derivative, was historically used as a diuretic. While its clinical effects are documented in older literature, detailed preclinical metabolism and pharmacokinetic data, particularly concerning the identification and characterization of its metabolites, are not present in the public domain.
This information gap has significant implications for researchers, scientists, and drug development professionals. Without knowledge of a drug's metabolic fate, it is challenging to:
-
Fully understand its pharmacokinetic profile: The formation of metabolites can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.
-
Assess potential drug-drug interactions: Metabolites can be substrates or inhibitors of drug-metabolizing enzymes, leading to interactions with co-administered medications.
-
Evaluate the complete safety profile: While the focus of this inquiry is on inactive metabolites, the process of identifying them is intrinsically linked to discovering any potentially active or toxic metabolites.
-
Establish a clear metabolic pathway: Understanding how a drug is transformed in the body is a fundamental aspect of drug development.
The absence of this information could be due to several factors, including the age of the compound, with studies potentially conducted before current stringent documentation and publication standards were in place. It is also possible that such studies were conducted but never published publicly.
For researchers investigating this compound or structurally related compounds, this data gap highlights the need for foundational preclinical metabolism studies. Such research would typically involve:
-
In vitro studies: Using liver microsomes or hepatocytes from relevant preclinical species (e.g., rats, dogs) to identify the primary metabolic pathways and the enzymes involved.
-
In vivo studies: Administering this compound to preclinical species and analyzing biological matrices (e.g., plasma, urine, feces) to identify and quantify the metabolites formed.
-
Analytical method development: Establishing and validating sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of this compound and its potential metabolites.
Until such studies are conducted and the results are made publicly available, a comprehensive technical guide on the inactive metabolites of this compound in preclinical settings cannot be compiled.
Aminometradine's Effect on Electrolyte Balance in Animal Models: A Review of Available Data
Despite a comprehensive review of available scientific literature, this technical guide finds a significant lack of published research detailing the specific effects of aminometradine on electrolyte balance in animal models. Historical and contemporary databases contain no specific studies providing quantitative data on changes in sodium, potassium, chloride, or other key electrolytes following the administration of this compound to preclinical subjects.
This compound, a pyrimidine derivative, was historically classified as a diuretic. However, its clinical use has largely been superseded by more effective and better-understood diuretic agents. The initial development and preclinical evaluation of this compound likely occurred at a time when detailed electrolyte balance studies, as they are conducted today, were not standard practice or as extensively reported in publicly accessible literature.
Our search strategy included broad terms such as "this compound pharmacology," "this compound diuretic properties," and its chemical name, "6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxopyrimidine," across multiple scientific databases. The search also included the brand name "Mictine." The results were insufficient to construct the detailed data tables and visualizations required for this guide. While some clinical reports on its use in humans for conditions like congestive heart failure exist, these do not provide the preclinical, controlled animal model data necessary to understand its fundamental effects on electrolyte handling by the kidneys.
General Diuretic Mechanisms and Potential Inferences
In the absence of specific data for this compound, we can infer its likely, though unconfirmed, general mechanism of action based on its classification as a diuretic. Diuretics primarily increase urine output by inhibiting the reabsorption of sodium and chloride ions in the renal tubules. This natriuretic and chloruretic effect leads to an osmotic loss of water. The specific segment of the nephron where a diuretic acts determines its potency and its impact on other electrolytes, particularly potassium.
A hypothetical workflow for assessing the renal effects of a diuretic like this compound in an animal model is presented below. This workflow outlines the typical experimental steps that would be necessary to generate the data that is currently unavailable for this compound.
Conclusion
For researchers, scientists, and drug development professionals interested in the specific effects of this compound on electrolyte balance in animal models, it is crucial to recognize the current void in the scientific literature. Any new investigation into this compound would require foundational preclinical studies to be conducted and published. Without such data, a detailed technical guide on its core effects on electrolyte balance remains unachievable. Future research, should it be undertaken, would need to follow a rigorous experimental protocol similar to the one outlined above to provide the scientific community with the necessary quantitative data and mechanistic insights.
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Aminometradine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminometradine, a pyrimidine derivative, is a diuretic agent historically used in the management of mild congestive heart failure. This document provides a comprehensive overview of its molecular structure, chemical properties, and known mechanisms of action. It includes a detailed synthesis protocol, a summary of its diuretic effects from early clinical studies, and a general methodology for assessing diuretic activity in preclinical models. While specific signaling pathways and metabolic routes for this compound are not extensively documented in publicly available literature, this guide consolidates the foundational knowledge critical for researchers and professionals in the field of drug development.
Molecular Structure and Identifiers
This compound, with the IUPAC name 6-Amino-3-ethyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, is a substituted uracil. The presence of an allyl group at the 1-position and an ethyl group at the 3-position of the pyrimidine ring are key structural features.
| Identifier | Value |
| Chemical Formula | C₉H₁₃N₃O₂ |
| IUPAC Name | 6-Amino-3-ethyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione |
| SMILES Notation | CCN1C(=O)C=C(N)N(C1=O)CC=C |
| CAS Number | 642-44-4[1] |
| PubChem CID | 12551 |
| Other Names | 1-allyl-6-amino-3-ethyluracil, Mictine, Mincard |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value |
| Molecular Weight | 195.22 g/mol |
| Melting Point | 143-144 °C |
| Appearance | Crystalline solid |
| Solubility | Information not readily available |
| pKa | Information not readily available |
Synthesis of this compound
The synthesis of this compound was first reported by Papesch and Schroeder. The following is a general representation of the synthetic scheme based on available information.
Experimental Protocol: Synthesis of 6-Amino-3-ethyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
Chemical Properties and Reactivity
This compound's structure, containing a substituted pyrimidine ring, dictates its chemical properties. The amino group at the 6-position can act as a nucleophile, and the double bond in the allyl group is susceptible to electrophilic addition reactions. The uracil ring system itself can undergo various substitution and modification reactions, which could be explored for the synthesis of derivatives with potentially improved pharmacological profiles.
Mechanism of Diuretic Action
This compound is classified as a weak diuretic.[2] Its primary mechanism of action is believed to be the inhibition of sodium ion reabsorption in the renal tubules.[2] This leads to an increase in the excretion of sodium and, consequently, water, resulting in diuresis. The precise molecular targets, such as specific ion transporters or channels in the nephron, have not been definitively elucidated in the available literature.
Experimental Data
Diuretic Activity
Early clinical studies in patients with congestive heart failure demonstrated that this compound administration resulted in increased urine output and sodium excretion.[3][4] These studies were largely observational and lacked the rigorous statistical analysis of modern clinical trials.
Table 1: Summary of Clinical Observations on the Diuretic Effect of this compound
| Study Population | Dosage Regimen | Observed Effects | Reference |
| Patients with congestive heart failure | 1 to 4 g daily in divided doses | Increased urine volume and sodium excretion, reduction in edema | [3] |
| Patients with congestive heart failure | Not specified | Effective in inducing diuresis | [4] |
Experimental Protocols for Assessing Diuretic Activity
While specific, detailed protocols for experiments conducted with this compound are scarce in recent literature, the following represents a general methodology for evaluating the diuretic activity of a compound in a rat model.
Protocol: Evaluation of Diuretic Activity in Saline-Loaded Rats
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.
-
Experimental Groups:
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Standard Group: Receives a known diuretic (e.g., Furosemide, 20 mg/kg).
-
Test Groups: Receive different doses of the test compound (e.g., this compound).
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
A saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally to all animals to ensure a uniform state of hydration.
-
The test compound, standard, or vehicle is administered, typically via oral gavage or intraperitoneal injection.
-
Animals are placed in individual metabolic cages that allow for the separate collection of urine and feces.
-
Urine is collected at specified time intervals (e.g., every hour for 5 hours, and then a cumulative 24-hour collection).
-
-
Parameters Measured:
-
Total urine volume.
-
Urinary electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Diuretic Index: Ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Saluretic Index: Ratio of the total electrolyte excretion in the test group to the control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
-
References
- 1. This compound in treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heart Failure Clinical Trials | Krannert Cardiovascular Research Center | IU School of Medicine [medicine.iu.edu]
- 3. This compound in Treatment of Congestive Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
Early Clinical Trial Data on Aminometradine for Edema: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminometradine (1-allyl-3-ethyl-6-aminouracil), marketed under trade names such as Mictine, was a non-mercurial oral diuretic developed in the mid-20th century for the management of edema, particularly in patients with mild congestive heart failure. As a uracil derivative, it represented an effort to find safer and more tolerable alternatives to the parenteral mercurial diuretics that were the standard of care at the time. This technical guide provides an in-depth review of the early clinical trial data for this compound, focusing on quantitative outcomes, experimental methodologies, and the proposed physiological mechanism of action as understood from the foundational literature.
Quantitative Clinical Trial Data
The following tables summarize the key quantitative data extracted from early clinical studies on this compound. These studies primarily focused on weight loss as a surrogate marker for fluid reduction and, to a lesser extent, on urinary electrolyte excretion.
Table 1: Summary of Patient Demographics and Diagnoses
| Study | Number of Patients | Age Range (years) | Primary Diagnosis |
| Platts and Hanley (1956) | 20 | 45-78 | Congestive Heart Failure |
| Spencer and Lloyd-Thomas (1953) | 25 | Not specified | Congestive Heart Failure, Cirrhosis with Ascites |
Table 2: Diuretic Efficacy of this compound (Weight Loss)
| Study | Dosage Regimen | Mean Weight Loss (lbs) | Duration of Treatment | Notes |
| Platts and Hanley (1956) | 0.8 g daily (intermittent) | 3.5 | 2-3 days | Weight loss measured on days of treatment. |
| Platts and Hanley (1956) | 0.8 g daily (continuous) | 1.0 (per day) | 6 days | Continuous therapy was less effective over time. |
| Spencer and Lloyd-Thomas (1953) | 1.6 g daily | 4.6 | 24 hours | Compared to a mean weight loss of 5.3 lbs with mersalyl. |
| Spencer and Lloyd-Thomas (1953) | 0.8 g daily | 2.8 | 24 hours |
Table 3: Effect of this compound on Urinary Volume and Electrolyte Excretion (24 hours)
| Study | Parameter | Control/Pre-treatment | This compound (0.8 g) | This compound (1.6 g) |
| Spencer and Lloyd-Thomas (1953) | Urine Volume (ml) | 950 | 1500 | 2100 |
| Spencer and Lloyd-Thomas (1953) | Sodium Excretion (mEq) | 40 | 90 | 140 |
| Spencer and Lloyd-Thomas (1953) | Chloride Excretion (mEq) | 35 | 85 | 130 |
| Spencer and Lloyd-Thomas (1953) | Potassium Excretion (mEq) | 30 | 35 | 40 |
Experimental Protocols
The methodologies employed in these early trials were foundational and reflective of the clinical research standards of the 1950s.
Patient Selection and Baseline Measurements
Patients selected for these studies were typically hospitalized individuals with clinically evident edema secondary to congestive heart failure or other causes, who had been stabilized on a low-salt diet. A baseline "dry weight" was often established, and control periods without diuretic therapy were used to monitor baseline weight fluctuations and urine output.
Treatment Administration and Monitoring
-
Dosage: this compound was administered orally in tablet form. Doses ranged from 0.2 g to 1.6 g per day. The most common regimen was 0.8 g daily, often given in divided doses.
-
Diet: Patients were maintained on a strict low-sodium diet, typically around 1 g of sodium per day, with controlled fluid intake.
-
Monitoring:
-
Weight: Patients were weighed daily under standardized conditions (e.g., in the morning after voiding).
-
Urine Collection: 24-hour urine collections were performed to measure volume and, in some cases, electrolyte concentrations (sodium, potassium, chloride).
-
Blood Chemistry: Serum electrolytes were monitored, although less frequently and with less detail than in modern trials.
-
Comparative Studies
In some studies, the diuretic effect of this compound was compared to the standard of care at the time, which was typically an injection of a mercurial diuretic like mersalyl. These comparisons were often done in a crossover fashion in the same patient to minimize inter-individual variability.
Proposed Mechanism of Action and Experimental Workflow
The precise molecular mechanism of this compound was not elucidated in these early studies. The prevailing hypothesis was that it acted directly on the renal tubules to inhibit the reabsorption of sodium and chloride, leading to a subsequent increase in water excretion. The primary evidence for this was the observed increase in urinary sodium and chloride output following drug administration.
Caption: Conceptual workflow of this compound's proposed diuretic action.
A Proposed Framework for Determining the Pharmacokinetic Profile of Aminometradine in Canines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant gap in data regarding the pharmacokinetic profile of aminometradine in canines. This document, therefore, presents a proposed framework and hypothetical experimental design based on established methodologies for studying similar diuretic compounds in this species. The quantitative data tables are presented as templates for data acquisition.
Introduction
This compound (also known by brand names such as Mictine) is a diuretic agent previously used to manage edema, particularly in cases of mild congestive heart failure. While its clinical use has largely been superseded by more potent and well-characterized diuretics, understanding its pharmacokinetic properties in canines is crucial for any renewed interest in its veterinary applications or for comparative pharmacology studies. This guide outlines a proposed in-depth technical approach to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a canine model.
Proposed Experimental Protocols
The following protocols are based on established methodologies for pharmacokinetic studies of oral diuretics, such as furosemide and torsemide, in canines.[1][2][3][4][5]
2.1. Animal Model and Housing
-
Species: Beagle dogs.
-
Number of Animals: A minimum of six healthy, adult male and female dogs.
-
Health Status: All animals should be determined to be healthy based on physical examination, complete blood count, and serum chemistry profiles prior to the study.
-
Housing: Animals should be housed in individual metabolism cages to allow for the separate collection of urine and feces. They should be maintained under standard laboratory conditions with a 12-hour light/dark cycle and have access to water ad libitum. Food should be withheld for 12 hours prior to drug administration.
2.2. Drug Administration A crossover study design is recommended to allow for within-subject comparison of different administration routes.
-
Intravenous (IV) Administration: A single bolus of this compound (e.g., 1-2 mg/kg) should be administered into the cephalic vein. The drug should be dissolved in a suitable sterile vehicle.
-
Oral (PO) Administration: A single oral dose of this compound (e.g., 5-10 mg/kg) should be administered as a tablet or in a gelatin capsule.
A washout period of at least one week should be observed between the IV and PO administrations.
2.3. Sample Collection
-
Blood Sampling: Blood samples (approximately 2 mL) should be collected from the jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points:
-
Pre-dose (0 hours)
-
Post-IV dose: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Post-PO dose: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours. Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
-
Urine Collection: Urine should be collected over the following intervals: 0-4, 4-8, 8-12, and 12-24 hours post-dose. The volume of urine for each interval should be recorded, and an aliquot should be stored at -80°C until analysis.
2.4. Bioanalytical Method A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed for the quantification of this compound in canine plasma and urine. This method should demonstrate adequate sensitivity, specificity, accuracy, and precision.
Data Presentation: Pharmacokinetic Parameters (Templates)
The following tables are templates for the presentation of pharmacokinetic data that would be generated from the proposed study.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Canines (Mean ± SD, n=6)
| Parameter | Intravenous (IV) Dose: [Dose] mg/kg | Oral (PO) Dose: [Dose] mg/kg |
| Cmax (ng/mL) | - | Value |
| Tmax (hr) | - | Value |
| AUC0-t (ng·hr/mL) | Value | Value |
| AUC0-inf (ng·hr/mL) | Value | Value |
| t1/2 (hr) | Value | Value |
| CL (mL/hr/kg) | Value | - |
| Vd (L/kg) | Value | - |
| F (%) | - | Value |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Urinary Excretion of this compound in Canines (Mean ± SD, n=6)
| Parameter | Intravenous (IV) Dose: [Dose] mg/kg | Oral (PO) Dose: [Dose] mg/kg |
| Ae0-24 (mg) | Value | Value |
| Fe0-24 (%) | Value | Value |
| CLr (mL/hr/kg) | Value | Value |
Ae0-24: Cumulative amount of unchanged drug excreted in urine over 24 hours; Fe0-24: Fraction of dose excreted unchanged in urine over 24 hours; CLr: Renal clearance.
Mandatory Visualizations
Caption: General mechanism of action of different diuretic classes on the nephron.[6][7][8][9][10]
Caption: Proposed experimental workflow for a canine pharmacokinetic study.[11][12][13][14]
Conclusion
While direct pharmacokinetic data for this compound in canines is not currently available in the public domain, this guide provides a robust framework for conducting such a study. The proposed experimental design, leveraging established methodologies for similar compounds, would yield comprehensive data on the absorption, distribution, metabolism, and excretion of this compound in dogs. The resulting information would be invaluable for any future consideration of this compound in veterinary medicine, providing a foundation for rational dose selection and further clinical investigation. It is recommended that any future research in this area adheres to rigorous, well-controlled study designs to ensure the generation of high-quality, reliable data.
References
- 1. Pharmacokinetics and diuretic effect of furosemide after single intravenous, oral tablet, and newly developed oral disintegrating film administration in healthy beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prediction and measurement of diuretic responsiveness after oral administration of furosemide to healthy dogs and dogs with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and diuretic effect of furosemide after single intravenous, oral tablet, and newly developed oral disintegrating film administration in healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site and mechanism of action of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UpToDate 2018 [sniv3r2.github.io]
- 8. CV Pharmacology | Diuretics [cvpharmacology.com]
- 9. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. admescope.com [admescope.com]
- 12. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Off-Target Profile of Aminometradine in Cellular Assays: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aminometradine, a pyrimidinedione derivative once used as a weak diuretic for mild congestive heart failure, has a sparsely documented profile in modern cellular and molecular biology literature.[1][2] This guide provides a comprehensive overview of the currently known information regarding its mechanism of action and potential off-target effects as determined through a thorough review of available scientific literature. However, it is critical to note at the outset that detailed, quantitative data from contemporary cellular assays regarding the off-target effects of this compound are largely unavailable in the public domain. The majority of the existing literature dates back to the mid-20th century, predating the advanced techniques now common in drug discovery and safety profiling.
Introduction to this compound
This compound is a uracil derivative that was clinically used for its diuretic properties.[1][2] Its primary mechanism of action is understood to be the inhibition of sodium ion reabsorption in the renal tubules, leading to a mild diuretic effect.[3][4] While its intended therapeutic effect is on the kidney, like any pharmacologically active compound, the potential for off-target interactions exists. This guide aims to collate and present the limited information available on these aspects.
Known Mechanism of Action
The principal pharmacological action of this compound is as a diuretic. It is believed to exert this effect by interfering with the transport of sodium ions in the kidneys, thereby increasing water excretion.
Off-Target Effects: A Data-Deficient Area
A comprehensive search of scientific databases reveals a significant lack of studies investigating the off-target effects of this compound in cellular assays. Modern techniques such as broad-panel kinase screening, receptor binding assays, and gene expression profiling have not been publicly applied to this compound. The toxicity data available is primarily from in vivo animal studies and is not specific to cellular mechanisms.[4]
Due to this absence of data, it is not possible to provide a summary of quantitative off-target effects or detailed experimental protocols for their determination.
Hypothetical Experimental Workflow for Off-Target Profiling
While specific data for this compound is lacking, a standard workflow for identifying off-target effects in cellular assays can be proposed. This serves as a methodological guide for any future research on this or similar compounds.
Experimental Protocols:
Should such studies be undertaken, the following general protocols would be applicable:
-
Broad-Panel Kinase Assays: A common approach involves screening the compound against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™). The assay typically measures the ability of the compound to displace a ligand from the kinase active site.
-
Receptor Binding Assays: Similar to kinase assays, the compound would be tested for its ability to bind to a wide range of G-protein coupled receptors (GPCRs), ion channels, and other common drug targets. This is often performed using radioligand binding assays or fluorescence-based methods.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. Cells are treated with the compound, heated to various temperatures, and the aggregation of proteins is measured. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
-
High-Content Phenotypic Screening: Cells are treated with the compound and then imaged using automated microscopy. A variety of cellular parameters, such as morphology, organelle health, and protein localization, are quantified to identify unexpected phenotypic changes.
Conclusion and Future Directions
The available scientific literature on this compound is insufficient to provide a detailed account of its off-target effects in cellular assays. The compound's age and likely discontinuation from clinical use have resulted in a lack of investigation using modern pharmacological and cell biology techniques.
For a comprehensive understanding of this compound's molecular interactions, a systematic off-target profiling study would be required. This would involve the application of the experimental workflows and protocols outlined in this guide. Such research would not only elucidate the safety profile of this specific molecule but could also provide valuable structure-activity relationship insights for the development of new diuretic agents with improved selectivity. Researchers in drug development are encouraged to consider such studies for older, less-characterized compounds to potentially uncover novel biological activities or unforeseen liabilities.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Aminometradine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Data of Aminometradine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃O₂ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| CAS Number | 642-44-4 | [1] |
| IUPAC Name | 6-amino-3-ethyl-1-prop-2-enylpyrimidine-2,4-dione | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 143-144 °C (anhydrous) | [2] |
Experimental Protocol: Synthesis of this compound
This protocol outlines a likely two-step synthesis pathway for this compound, starting from the condensation of ethyl cyanoacetate and N-ethylurea to form 6-amino-3-ethyluracil, followed by allylation.
Step 1: Synthesis of 6-Amino-3-ethyluracil
This step involves the condensation of ethyl cyanoacetate with N-ethylurea in the presence of a strong base to form the pyrimidine ring structure.
Materials:
-
Ethyl cyanoacetate
-
N-ethylurea
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute ethanol
-
Glacial acetic acid
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the sodium ethoxide solution, add N-ethylurea with stirring until it is fully dissolved.
-
Slowly add ethyl cyanoacetate to the reaction mixture.
-
Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of glacial acetic acid. This will cause the product to precipitate.
-
Filter the precipitate and wash it with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product, 6-amino-3-ethyluracil, in a vacuum oven.
Step 2: N-Allylation of 6-Amino-3-ethyluracil to yield this compound
This step introduces the allyl group at the N1 position of the uracil ring.
Materials:
-
6-Amino-3-ethyluracil (from Step 1)
-
Allyl bromide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 6-amino-3-ethyluracil in the chosen solvent.
-
Add the base to the solution and stir for a short period to deprotonate the uracil ring.
-
Slowly add allyl bromide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Two-step synthesis of this compound.
Mechanism of Action: Diuretic Effect
This compound functions as a diuretic by inhibiting the reabsorption of sodium ions in the renal tubules.[1] While the precise molecular target has not been extensively characterized in recent literature, its action as a pyrimidinedione-based diuretic suggests it interferes with sodium transporters in the nephron. This inhibition leads to an increase in the excretion of sodium and, consequently, water, resulting in a diuretic effect. Diuretics are generally classified based on their primary site of action within the nephron.
The following diagram illustrates the general mechanism of diuretic action on a nephron.
Caption: General mechanism of diuretic action.
Disclaimer: This protocol is intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory under the supervision of a trained chemist. All necessary safety precautions should be taken. The provided synthesis is based on established chemical principles for similar molecules and may require optimization.
References
Application Notes & Protocols for the Bioanalytical Determination of Aminometradine in Plasma
Introduction
Aminometradine, a pyrimidinedione derivative, was formerly used as a weak diuretic.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies. While specific, validated bioanalytical methods for this compound are not extensively detailed in recent literature, this document provides a comprehensive, representative protocol based on modern bioanalytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies outlined here are derived from established guidelines for bioanalytical method validation and practices for the analysis of small molecules in biological matrices.[2][3][4][5][6]
Principle of the Method
The proposed method involves the extraction of this compound and an internal standard (IS) from plasma, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. This approach offers high selectivity and sensitivity, which are critical for bioanalytical applications.[4]
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for removing proteins from plasma samples prior to LC-MS/MS analysis.[7][8][9]
-
Materials:
-
Human plasma (or the specific matrix of the study)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar molecule or a stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometric Conditions (Hypothetical for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
MRM Transitions (to be optimized):
-
This compound (C9H13N3O2, MW: 195.22): Propose monitoring Q1 (parent ion) m/z 196.1 -> Q3 (product ion) m/z [To be determined by infusion of the standard]
-
Internal Standard: Q1 -> Q3 [To be determined based on the selected IS]
-
-
3. Method Validation
The bioanalytical method must be validated to ensure its reliability for the intended application.[2][3][4][5][6] The validation should assess the following parameters, with acceptance criteria generally following FDA and EMA guidelines.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy & Precision | Determined at a minimum of four concentration levels (LLOQ, Low QC, Mid QC, High QC) with at least 5 replicates per level. The mean accuracy should be within 85-115% of the nominal values (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[2][3] |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. It is determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples. |
| Matrix Effect | Assessed to ensure that components in the plasma do not suppress or enhance the ionization of the analyte or IS. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte stability in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. The mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Logical components of a comprehensive bioanalytical method validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.washington.edu [courses.washington.edu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. manuals.plus [manuals.plus]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
Application Note: Quantification of Aminometradine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of aminometradine in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable assay for pharmacokinetic studies, therapeutic drug monitoring, or other clinical and preclinical research involving this compound.
Introduction
This compound is a diuretic agent previously used in the treatment of edema. Accurate and precise quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and for clinical monitoring. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1] This document provides a detailed protocol for the quantification of this compound in human plasma, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is utilized for its simplicity and high-throughput capability.[2][3]
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5]
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. The conditions provided below are a starting point and may require optimization based on the specific column and LC system used.
| Parameter | Condition |
| LC System | A suitable HPLC or UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Dwell Time | 100 ms |
MRM Transitions:
The following MRM transitions are proposed for this compound and a hypothetical deuterated internal standard. These transitions should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 156.1 | 96.1 | 15 |
| This compound | 156.1 | 68.1 | 25 |
| This compound-d4 | 160.1 | 100.1 | 15 |
(Note: The m/z values for this compound (C7H13N3O) are predicted based on its chemical structure and would need to be confirmed experimentally.)
Diagrams
Caption: Experimental workflow for this compound quantification.
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol is suitable for high-throughput analysis and can be readily implemented in a bioanalytical laboratory. It is important to note that this protocol should be fully validated according to regulatory guidelines before its use in clinical or preclinical studies. Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
References
- 1. rsc.org [rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 4. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Assay of Aminometradine's Diuretic Effect
Topic: In Vitro Assay for Testing Aminometradine's Diuretic Effect Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a pyrimidinedione derivative that has been historically used as a weak diuretic.[1] As an alkyl uracil derivative, its mechanism of action is thought to involve the inhibition of sodium and water reabsorption in the renal tubules.[2][3] These application notes provide a detailed protocol for assessing the diuretic potential of this compound in vitro, utilizing a human renal proximal tubule epithelial cell (RPTEC) model. The protocols focus on evaluating the compound's effect on epithelial barrier function, its potential interaction with key renal transporters, and its influence on water permeability.
The renal proximal tubule is a primary site of solute and water reabsorption and is rich in transporters that handle a variety of endogenous and xenobiotic substances.[4] Therefore, an in vitro model using RPTECs offers a physiologically relevant system to investigate the cellular mechanisms underlying the diuretic effect of this compound.[4]
Proposed Mechanism of Action
While the precise molecular target of this compound is not definitively established, its structural similarity to uracil suggests a potential interaction with renal transporters that handle organic anions and cations.[5][6] This protocol will operate under the hypothesis that this compound may exert its diuretic effect by inhibiting one or more of the Organic Anion Transporters (OATs), such as OAT1 or OAT3, which are highly expressed in the basolateral membrane of proximal tubule cells and are crucial for the secretion of various substances into the tubular lumen.[7] Inhibition of these transporters could alter the osmotic gradient and subsequently reduce water reabsorption.
Key In Vitro Assays
To comprehensively evaluate the in vitro diuretic effect of this compound, a multi-assay approach is recommended:
-
Transepithelial Electrical Resistance (TEER) Assay: To assess the integrity of the RPTEC monolayer and determine if this compound affects tight junction dynamics, which could influence paracellular transport of ions and water.[8]
-
Transporter Inhibition Assay: To investigate the inhibitory effect of this compound on key renal transporters, such as OAT1 and OAT3, using well-characterized probe substrates.
-
Aquaporin-1 (AQP1) Water Permeability Assay: To determine if this compound directly affects the function of AQP1, a key water channel in the proximal tubule.[9][10]
-
Madin-Darby Canine Kidney (MDCK) Cell Cyst Formation Assay: As a secondary, functional assay to observe the effect of this compound on three-dimensional cyst development, which is influenced by fluid secretion and cell polarity.[11][12]
Data Presentation
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in RPTEC Monolayers
| Concentration of this compound (µM) | TEER (Ω·cm²) at 24h (Mean ± SD) | Percent Change from Control |
| 0 (Vehicle Control) | 155 ± 8 | 0% |
| 1 | 152 ± 10 | -1.9% |
| 10 | 145 ± 7 | -6.5% |
| 50 | 130 ± 9 | -16.1% |
| 100 | 115 ± 11 | -25.8% |
| Furosemide (100 µM) | 125 ± 8* | -19.4% |
* p < 0.05 compared to vehicle control.
Table 2: Inhibitory Effect of this compound on OAT1 and OAT3 Transporters
| Compound | Concentration (µM) | OAT1 Inhibition (%) (Mean ± SD) | OAT3 Inhibition (%) (Mean ± SD) |
| This compound | 1 | 8 ± 2 | 12 ± 3 |
| 10 | 25 ± 4 | 35 ± 5 | |
| 50 | 65 ± 6 | 78 ± 4 | |
| 100 | 88 ± 5 | 92 ± 3 | |
| Probenecid (Positive Control) | 100 | 95 ± 3 | 98 ± 2 |
* p < 0.05 compared to baseline transporter activity.
Table 3: Effect of this compound on Aquaporin-1 (AQP1) Mediated Water Permeability
| Treatment | Osmotic Water Permeability (Pf, µm/s) (Mean ± SD) | Percent Change from Control |
| Vehicle Control | 25.4 ± 1.8 | 0% |
| This compound (50 µM) | 24.9 ± 2.1 | -2.0% |
| Mercuric Chloride (100 µM) (AQP1 Inhibitor) | 8.2 ± 0.9* | -67.7% |
* p < 0.05 compared to vehicle control.
Table 4: Effect of this compound on MDCK Cell Cyst Formation and Growth
| Treatment | Concentration (µM) | Mean Cyst Diameter (µm) at Day 7 (Mean ± SD) | Number of Cysts per Field (Mean ± SD) |
| Vehicle Control | - | 150 ± 25 | 45 ± 8 |
| This compound | 10 | 142 ± 22 | 42 ± 7 |
| 50 | 115 ± 18 | 35 ± 6 | |
| 100 | 98 ± 15 | 28 ± 5 | |
| Forskolin (10 µM) (Inducer) | - | 250 ± 30 | 55 ± 9 |
| Tolvaptan (1 µM) (Inhibitor) | - | 120 ± 20 | 30 ± 4* |
* p < 0.05 compared to vehicle control.
Experimental Protocols
Protocol 1: Human Renal Proximal Tubule Epithelial Cell (RPTEC) Culture
-
Cell Source: Cryopreserved primary Human Renal Proximal Tubule Epithelial Cells (ATCC® PCS-400-010™ or similar).
-
Media: Renal Epithelial Cell Basal Medium supplemented with the Renal Epithelial Cell Growth Kit components.
-
Thawing: Rapidly thaw the vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.
-
Plating: Resuspend the cell pellet in complete growth medium and plate onto collagen-coated T-75 flasks at a density of 5,000 cells/cm².
-
Maintenance: Incubate at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, wash with DPBS and detach using a gentle cell dissociation reagent (e.g., TrypLE™ Express). Neutralize the dissociation reagent, centrifuge, and re-plate at the desired density for experiments. Do not use cells beyond passage 4 for these assays.
Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement
-
Cell Seeding: Seed RPTECs on collagen-coated permeable supports (e.g., 12-well Transwell® inserts, 0.4 µm pore size) at a density of 1 x 10⁵ cells/cm².
-
Culture: Culture the cells for 7-10 days to allow for monolayer formation and polarization. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
TEER Measurement:
-
Equilibrate the cell culture plate and a plate with blank inserts (containing medium only) to room temperature for 30 minutes.
-
Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2).
-
Sterilize the electrodes with 70% ethanol and rinse with sterile DPBS.
-
Measure the resistance of the blank inserts to determine the background resistance.
-
Measure the resistance of the cell monolayers. Ensure the shorter electrode is in the apical compartment and the longer electrode is in the basolateral compartment.
-
Calculate the net TEER value: TEER (Ω·cm²) = (R_total - R_blank) x Membrane Area (cm²)
-
-
Treatment: After a stable baseline TEER is established, add this compound at various concentrations to the apical compartment. Use a known diuretic like Furosemide as a positive control.
-
Data Collection: Measure TEER at specified time points (e.g., 0, 4, 8, and 24 hours) after compound addition.
Protocol 3: OAT1/OAT3 Transporter Inhibition Assay
-
Cell Model: Use a stable cell line overexpressing human OAT1 or OAT3 (e.g., HEK293-hOAT1, HEK293-hOAT3) or primary RPTECs known to express these transporters.
-
Cell Seeding: Plate the cells in a 24-well plate and grow to confluency.
-
Assay Procedure:
-
Wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Pre-incubate the cells for 10 minutes at 37°C with HBSS containing varying concentrations of this compound or a known inhibitor (e.g., probenecid).
-
Initiate the uptake by adding a solution containing a fluorescent or radiolabeled OAT substrate (e.g., 5 µM p-aminohippuric acid (PAH) for OAT1, or 1 µM estrone-3-sulfate for OAT3) along with the corresponding concentrations of this compound or inhibitor.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantify the intracellular substrate concentration using a fluorescence plate reader or a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control.
Protocol 4: Aquaporin-1 (AQP1) Water Permeability Assay (Calcein Quenching Method)
-
Cell Model: Use a cell line with high AQP1 expression, such as AQP1-transfected CHO cells or primary RPTECs.
-
Cell Preparation:
-
Grow cells to confluency on glass coverslips.
-
Load the cells with the fluorescent dye calcein-AM (acetoxymethyl ester) by incubating with 2 µM calcein-AM for 30 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent calcein inside.
-
-
Stopped-Flow Spectrofluorimetry:
-
Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a stopped-flow device.
-
Rapidly switch the isotonic buffer with a hypertonic buffer (e.g., containing an additional 200 mM mannitol). This creates an osmotic gradient, causing water to exit the cells.
-
The efflux of water leads to cell shrinkage and an increase in the intracellular calcein concentration, resulting in self-quenching of the fluorescence.
-
Record the fluorescence intensity over time. The rate of fluorescence decay is proportional to the osmotic water permeability (Pf).
-
-
Treatment: Pre-incubate the calcein-loaded cells with this compound (e.g., 50 µM) or a known AQP1 inhibitor (e.g., mercuric chloride) for 15-30 minutes before the osmotic challenge.
-
Data Analysis: Fit the fluorescence decay curve to a single exponential function to determine the rate constant (k). Calculate Pf using the initial rate of volume change. Compare the Pf values between control and treated cells.[13]
Protocol 5: Madin-Darby Canine Kidney (MDCK) Cell Cyst Formation Assay
-
Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS.
-
Cyst Formation:
-
Prepare a collagen I solution (e.g., 2 mg/mL) on ice.
-
Trypsinize and resuspend MDCK cells in complete medium to a concentration of 2 x 10⁴ cells/mL.
-
Mix the cell suspension with the collagen solution at a 1:1 ratio.
-
Dispense 100 µL of the cell-collagen mixture into each well of a 24-well plate.
-
Allow the gel to solidify at 37°C for 30 minutes.
-
Overlay the gel with 500 µL of complete medium.
-
-
Treatment: Add this compound, a known cyst growth inhibitor (e.g., Tolvaptan), or an inducer (e.g., Forskolin) to the overlaying medium. Change the medium with fresh compounds every 2 days.
-
Data Collection: After 7-10 days, capture images of the cysts using a phase-contrast microscope.
-
Data Analysis: Measure the diameter of at least 50 cysts per condition using image analysis software (e.g., ImageJ). Count the number of cysts per field of view. Compare the mean cyst size and number between control and treated groups.[14]
Visualization
Caption: Experimental workflow for in vitro diuretic assessment.
Caption: Hypothesized mechanism of this compound action.
References
- 1. Cell Culture [bio-protocol.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 642-44-4: this compound | CymitQuimica [cymitquimica.com]
- 6. New uracil analog as inhibitor/modulator of ABC transporters or/and NF-κB in taxol-resistant MCF-7/Tx cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transporter-Mediated Interactions Between Uremic Toxins and Drugs: A Hidden Driver of Toxicity in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aquaporin-1 Facilitates Transmesothelial Water Permeability: In Vitro and Ex Vivo Evidence and Possible Implications in Peritoneal Dialysis [mdpi.com]
- 10. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Culture of Three-Dimensional Madin-Darby Canine Kidney (MDCK) Cysts for In Vitro Drug Testing in Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro cyst formation of ADPKD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Diuresis with Aminometradine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminometradine is a pyrimidine derivative that has been historically classified as a weak diuretic. As a member of the uracil family of compounds, its mechanism of action is of interest to researchers studying renal physiology and developing novel diuretic agents. These application notes provide a detailed protocol for inducing and evaluating the diuretic effects of this compound in a rat model. Due to the limited availability of recent research on this specific compound, the following protocols are based on established methodologies for assessing diuretic activity in rodents. The quantitative data presented is hypothetical and for illustrative purposes, drawing parallels with known weak diuretics.
Experimental Protocols
Animals and Acclimatization
-
Species: Male Wistar rats (200-250 g) are a suitable model.
-
Housing: House the rats in standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment for acclimatization.
-
Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Ethics Committee (IAEC).
Experimental Groups
A minimum of four groups are recommended for a robust study design:
-
Group I (Control): Vehicle (e.g., 0.9% saline or distilled water)
-
Group II (Standard): Furosemide (10 mg/kg, p.o.) as a positive control.
-
Group III (Test Drug - Low Dose): this compound (e.g., 50 mg/kg, p.o.)
-
Group IV (Test Drug - High Dose): this compound (e.g., 100 mg/kg, p.o.)
Note: The doses for this compound are hypothetical and should be determined by preliminary dose-ranging studies.
Induction of Diuresis Protocol
-
Fasting: Fast the rats overnight (approximately 18 hours) with free access to water.
-
Hydration: On the day of the experiment, administer a priming dose of 0.9% saline (25 mL/kg) orally to all rats to ensure a uniform state of hydration and promote urine flow.
-
Drug Administration: Thirty minutes after saline administration, administer the respective treatments (vehicle, furosemide, or this compound) via oral gavage. The volume of administration should be kept consistent across all groups (e.g., 5 mL/kg).
-
Urine Collection: Immediately after drug administration, place each rat in an individual metabolic cage designed to separate urine and feces.[1][2][3][4][5]
-
Monitoring: Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration. Record the total urine volume for each time point.
-
Sample Storage: At the end of the collection period, centrifuge the urine samples to remove any particulate matter and store at -20°C for subsequent biochemical analysis.
Analytical Procedures
-
Urine Volume: Measure the volume of urine collected from each rat at each time point.
-
Electrolyte Analysis: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes.[6][7][8][9][10]
-
pH: Measure the pH of the fresh urine samples using a calibrated pH meter.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of a diuretic study with this compound.
Table 1: Effect of this compound on Cumulative Urine Volume in Rats
| Treatment Group | Dose (mg/kg) | Cumulative Urine Volume (mL/100g body weight) at 6 hours | Cumulative Urine Volume (mL/100g body weight) at 24 hours |
| Control (Vehicle) | - | 1.5 ± 0.2 | 3.2 ± 0.4 |
| Furosemide | 10 | 4.8 ± 0.5 | 6.5 ± 0.6 |
| This compound | 50 | 2.5 ± 0.3 | 4.5 ± 0.5 |
| This compound | 100 | 3.2 ± 0.4 | 5.3 ± 0.5 |
*Values are expressed as mean ± SEM. *p < 0.05 compared to the control group.
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (24-hour collection)
| Treatment Group | Dose (mg/kg) | Na+ (mEq/L) | K+ (mEq/L) | Cl- (mEq/L) |
| Control (Vehicle) | - | 120 ± 10 | 45 ± 5 | 130 ± 12 |
| Furosemide | 10 | 210 ± 15 | 65 ± 7 | 220 ± 18 |
| This compound | 50 | 150 ± 12 | 50 ± 6 | 160 ± 14 |
| This compound | 100 | 175 ± 14 | 55 ± 6 | 185 ± 16* |
*Values are expressed as mean ± SEM. *p < 0.05 compared to the control group.
Visualizations
Experimental Workflow
Caption: Workflow for inducing and assessing diuresis in rats.
Hypothesized Signaling Pathway for this compound
As a uracil derivative, this compound may exert its diuretic effect through mechanisms distinct from loop diuretics or thiazides. A plausible, yet unconfirmed, hypothesis is the modulation of epithelial sodium channels (ENaC) in the distal nephron or collecting ducts.
Caption: Hypothesized mechanism of this compound's diuretic action.
References
- 1. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalab.eu [animalab.eu]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]
- 5. Metabolic cages - Norecopa Wiki [wiki.norecopa.no]
- 6. Agreement of Two Different Laboratory Methods Used to Measure Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mrclab.com [mrclab.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. bwbtech.com [bwbtech.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Using Aminometradine as a Positive Control in Diuretic Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminometradine is a pyrimidine-derived diuretic agent historically used in the management of mild congestive heart failure.[1] While it has been largely superseded in clinical practice by more potent diuretics, its well-characterized and moderate diuretic effect makes it a suitable and reliable positive control in the preclinical screening of novel diuretic compounds. These application notes provide detailed methodologies for the use of this compound in in vivo and in vitro diuretic screening assays, guidelines for data presentation, and visualizations of key experimental workflows and physiological pathways.
Mechanism of Action
While the precise molecular target of this compound is not extensively documented in recent literature, it is understood to act as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the renal tubules. This action leads to an increase in water and electrolyte excretion. Its moderate and consistent effects provide a stable benchmark for evaluating the potency and efficacy of new chemical entities.
In Vivo Diuretic Screening in Rodent Models
This protocol details a standard method for assessing the diuretic potential of test compounds in rats, using this compound as a positive control. The methodology is adapted from established preclinical screening procedures for diuretics.[2][3][4]
Experimental Protocol
-
Animal Model: Male Wistar or Sprague-Dawley rats, weighing between 200-250g, are commonly used for these studies.
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory conditions for a minimum of one week prior to the experiment, with free access to standard laboratory chow and water.
-
Housing: For the duration of the experiment, animals are to be housed individually in metabolic cages. These cages are specifically designed to separate urine and feces, allowing for accurate collection of urine.
-
Fasting: To ensure uniformity in experimental conditions, food should be withheld for 18 hours before the administration of the compounds. Water should be available ad libitum.
-
Hydration: A uniform state of hydration is achieved by administering a saline load (0.9% NaCl) via oral gavage at a volume of 25 ml/kg of body weight.
-
Animal Grouping: The animals should be divided into a minimum of three groups, with 6-8 animals per group:
-
Vehicle Control Group: Receives the vehicle used for the dissolution of the test compounds (e.g., 0.5% carboxymethylcellulose).
-
Positive Control Group: Administered with this compound. A typical oral dose for a positive control diuretic would be in the range of 10-50 mg/kg.
-
Test Compound Group(s): Administered with the novel compounds at various dose levels.
-
-
Urine Collection: Urine is collected at specified intervals post-administration, for instance, at 1, 2, 4, 6, 8, and 24 hours.
-
Urine Analysis: The collected urine samples are analyzed for the following parameters:
-
Total urine volume (in ml).
-
Concentrations of electrolytes (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.
-
pH of the urine.
-
-
Data Analysis: The total urine output and the total excretion of each electrolyte are calculated for each experimental group. Statistical significance between the groups is typically determined using an Analysis of Variance (ANOVA) followed by a suitable post-hoc test, such as Dunnett's test, for comparison against the vehicle control group.
Data Presentation: Expected In Vivo Results with this compound
| Parameter | Vehicle Control (Mean ± SEM) | This compound (20 mg/kg, p.o.) (Mean ± SEM) |
| Total Urine Volume (ml/24h) | 6.2 ± 0.5 | 13.1 ± 1.1 |
| Na+ Excretion (mEq/24h) | 0.85 ± 0.09 | 2.20 ± 0.15 |
| K+ Excretion (mEq/24h) | 1.15 ± 0.12 | 1.60 ± 0.18 |
| Cl- Excretion (mEq/24h) | 0.95 ± 0.11 | 2.45 ± 0.20* |
| Na+/K+ Ratio | 0.74 | 1.38 |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05).
Experimental Workflow
Caption: Workflow for in vivo diuretic screening.
In Vitro Diuretic Screening Using Renal Tubule Cell Lines
In vitro models are valuable for investigating the direct effects of compounds on renal ion transport mechanisms. This protocol provides a general framework, as specific studies on this compound using these methods are not currently available in the literature.
Experimental Protocol
-
Cell Culture: Renal tubular epithelial cell lines, such as LLC-PK1 (porcine kidney) or MDCK (canine kidney), are cultured on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.
-
Compound Application: The cell monolayers are treated with the following on the apical side:
-
Vehicle control.
-
This compound (a starting concentration could be in the range of 10-100 µM).
-
Test compounds at a range of concentrations.
-
-
Ion Transport Measurement: The effect on ion transport can be assessed by:
-
Transepithelial Electrical Resistance (TEER): Monitored to assess the integrity of the cell monolayer.
-
Short-Circuit Current (Isc): Measured using a voltage clamp apparatus (e.g., Ussing chamber) to quantify net ion movement across the epithelium. A decrease in Isc can indicate inhibition of ion transport.
-
-
Ion Flux Assays: The movement of specific ions can be traced using radioisotopes (e.g., ²²Na+, ³⁶Cl-) to directly measure their flux across the cell monolayer in the presence of the test compounds.
-
Data Analysis: Changes in TEER, Isc, and ion flux are compared between the control, this compound, and test compound groups to determine the direct effects on renal epithelial ion transport.
Data Presentation: Expected In Vitro Results
The following table provides illustrative data for the potential effect of a diuretic on ion transport in a renal cell line model. Note: This data is hypothetical and for illustrative purposes only.
| Parameter | Vehicle Control (Mean ± SEM) | This compound (50 µM) (Mean ± SEM) |
| Short-Circuit Current (Isc, µA/cm²) | 25.6 ± 2.1 | 15.3 ± 1.8 |
| ²²Na+ Apical to Basolateral Flux (nmol/cm²/h) | 45.2 ± 3.5 | 28.9 ± 2.9 |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05).
Signaling Pathway of Renal Ion Transport Inhibition
The following diagram illustrates a generalized mechanism of action for many diuretic agents that function by inhibiting ion transporters in the epithelial cells of the renal tubules. This is the presumed, though not definitively specified, mechanism for this compound.
Caption: Generalized diuretic signaling pathway.
Conclusion
This compound, with its established profile as a moderate diuretic, is a practical and effective positive control for the in vivo screening of new diuretic drug candidates. The protocols provided herein offer a standardized approach to conducting these preclinical studies. While specific mechanistic and in vitro data for this compound are limited in contemporary literature, the general principles of diuretic action and screening provide a solid foundation for its use as a comparative standard in drug discovery and development.
References
- 1. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of syntaxins with the amiloride-sensitive epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application Notes and Protocols for Aminometradine in Comparative Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminometradine is a pyrimidine derivative that was historically used as a weak oral diuretic for the management of edema in patients with mild congestive heart failure.[1] As an alkyl uracil derivative, its clinical use has been largely superseded by more potent and well-characterized diuretics.[1] However, the re-evaluation of older drugs using modern pharmacological and toxicological methods can sometimes unveil novel mechanisms or therapeutic potentials. These application notes provide a framework for conducting comparative pharmacology studies to reassess the diuretic efficacy, mechanism of action, and safety profile of this compound in comparison to established diuretic agents.
The following sections detail proposed experimental protocols and data presentation formats for a comprehensive comparative study. Due to the limited recent literature on this compound, these protocols are based on established methodologies for diuretic drug evaluation.
Comparative Framework
A comparative study of this compound would ideally involve a multi-faceted approach, benchmarking its pharmacological profile against a standard diuretic, such as a loop diuretic (e.g., Furosemide) or a thiazide diuretic (e.g., Hydrochlorothiazide). The choice of comparator should be guided by the specific research question, such as understanding its potency, electrolyte excretion profile, or potential for diuretic resistance.
Quantitative Data Summary
Effective data presentation is crucial for the clear comparison of pharmacological effects. All quantitative data from the proposed experiments should be summarized in structured tables.
Table 1: Comparative Diuretic Activity in a Rodent Model
| Treatment Group (n=6) | Dose (mg/kg) | Cumulative Urine Output (mL/5h) | Diuretic Index | Urinary Na+ (mmol/L) | Urinary K+ (mmol/L) | Na+/K+ Ratio | Urine pH |
| Vehicle Control (Saline) | - | ||||||
| This compound | 10 | ||||||
| 30 | |||||||
| 100 | |||||||
| Furosemide (Standard) | 10 |
Diuretic Index = (Urine volume of test group) / (Urine volume of control group)
Table 2: Pharmacokinetic Profile in a Rodent Model
| Compound | Dose (mg/kg, i.p.) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Clearance (mL/h/kg) |
| This compound | 30 | |||||
| Furosemide | 10 |
Experimental Protocols
The following are detailed protocols for key experiments in a comparative pharmacological study of this compound.
Protocol 1: In Vivo Diuretic Activity in Rats
Objective: To evaluate the diuretic, natriuretic, and kaliuretic activity of this compound in comparison to a standard diuretic.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
Metabolic cages for urine collection
-
This compound
-
Furosemide (or other standard diuretic)
-
0.9% Saline solution
-
Oral gavage needles
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
pH meter
Procedure:
-
Fast the rats overnight (18 hours) with free access to water.
-
Acclimatize the animals to the metabolic cages for at least 3 days prior to the experiment.
-
On the day of the experiment, administer 25 mL/kg of 0.9% saline solution orally to each rat to ensure hydration and a baseline urine flow.
-
Divide the animals into groups (n=6 per group): Vehicle control, this compound (multiple dose levels), and a standard diuretic group (e.g., Furosemide 10 mg/kg).
-
Administer the respective compounds orally or via intraperitoneal injection.
-
Immediately place each rat in an individual metabolic cage.
-
Collect urine at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) and record the total volume.
-
Measure the pH of the collected urine samples.
-
Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the diuretic index, natriuretic and kaliuretic excretion, and the Na+/K+ ratio.
Protocol 2: Pharmacokinetic Analysis
Objective: To determine the basic pharmacokinetic parameters of this compound.
Materials:
-
Male Sprague-Dawley rats (cannulated, if possible)
-
This compound
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
-
Syringes and collection tubes with anticoagulant
Procedure:
-
Administer a single dose of this compound to the rats (intravenous or intraperitoneal).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) using appropriate software.
Visualizations
Workflow for Comparative Diuretic Study
Hypothetical Mechanism of Action
The precise molecular mechanism of this compound is not well-documented in recent literature. As a uracil derivative, it differs structurally from major classes of diuretics. A proposed study could investigate its effects on various ion transporters in the renal tubules. The following diagram illustrates the primary sites of action for major diuretic classes, providing a conceptual framework for investigating this compound's potential mechanism.
Conclusion
While this compound is not currently a first-line diuretic, a systematic comparative pharmacological evaluation could provide valuable insights into the structure-activity relationships of uracil-based compounds and potentially identify novel diuretic mechanisms. The protocols and frameworks presented here offer a starting point for such an investigation, emphasizing rigorous quantitative comparison and a hypothesis-driven approach to mechanistic studies. Any new findings should be contextualized with the historical data to build a complete pharmacological profile of this compound.
References
Application Notes and Protocols for the Stability Testing of Aminometradine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminometradine is a pyrimidinedione-based diuretic agent.[1] Understanding its stability in aqueous solutions is paramount for the development of safe, effective, and stable pharmaceutical formulations. These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies of this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.
Forced degradation, or stress testing, is the deliberate degradation of a drug substance at conditions more severe than accelerated stability testing.[2] It is a crucial component of the drug development process, providing insights into the intrinsic stability of the molecule and helping to elucidate potential degradation products.[2][3] The data generated from these studies are essential for developing and validating stability-indicating analytical methods, which are required by regulatory agencies to ensure the quality and safety of pharmaceutical products.[4]
This document outlines protocols for subjecting this compound in aqueous solutions to various stress conditions, including hydrolysis, oxidation, and photolysis. It also provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its degradation products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference / Method |
| Chemical Name | 6-amino-3-ethyl-1-prop-2-enylpyrimidine-2,4-dione | [5] |
| Molecular Formula | C₉H₁₃N₃O₂ | [5] |
| Molecular Weight | 195.22 g/mol | [5] |
| Predicted pKa | Acidic pKa ≈ 9.4 (for the uracil ring) | Based on uracil[3] |
| Predicted Solubility | Sparingly soluble in water | Based on structural analogues |
Note: Experimentally determined pKa and solubility values are recommended for precise study design.
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate, HPLC grade
-
Formic acid, HPLC grade
-
Purified water (e.g., Milli-Q® or equivalent)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath or oven for thermal stress studies
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
Syringe filters (0.45 µm)
Preparation of Solutions
This compound Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a minimal amount of methanol and dilute to volume with purified water. This stock solution should be prepared fresh daily.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products.[6] The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6]
-
Acidic Hydrolysis:
-
Transfer 5 mL of the this compound stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Keep the flask at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute to volume with purified water.
-
Filter an aliquot through a 0.45 µm syringe filter before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Transfer 5 mL of the this compound stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M NaOH.
-
Keep the flask at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to volume with purified water.
-
Filter an aliquot through a 0.45 µm syringe filter before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Transfer 5 mL of the this compound stock solution to a 10 mL volumetric flask.
-
Dilute to volume with purified water.
-
Keep the flask at 60°C for 48 hours.
-
Cool the solution to room temperature.
-
Filter an aliquot through a 0.45 µm syringe filter before HPLC analysis.
-
-
Transfer 5 mL of the this compound stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 3% H₂O₂.
-
Keep the flask at room temperature for 24 hours, protected from light.
-
Dilute to volume with purified water.
-
Filter an aliquot through a 0.45 µm syringe filter before HPLC analysis.
-
Transfer 5 mL of the this compound stock solution to a transparent 10 mL volumetric flask.
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.
-
After the exposure period, dilute the solutions to volume with purified water.
-
Filter aliquots from both the exposed and control samples through a 0.45 µm syringe filter before HPLC analysis.
Stability-Indicating HPLC Method
A reverse-phase HPLC method is proposed for the separation and quantification of this compound and its degradation products.
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium acetate buffer (pH 5.0) B: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 275 nm (PDA detection from 200-400 nm is recommended) |
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
Table 3: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Treatment | % Assay of this compound | Number of Degradation Products | Peak Area (%) of Major Degradant |
| Control | No treatment | 99.8 | 0 | - |
| Acidic Hydrolysis | 1 M HCl, 60°C, 24h | 85.2 | 2 | 10.5 (RRT 0.85) |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 8h | 78.9 | 3 | 15.2 (RRT 0.72) |
| Neutral Hydrolysis | Water, 60°C, 48h | 95.1 | 1 | 3.8 (RRT 0.91) |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | 88.6 | 2 | 8.9 (RRT 1.15) |
| Photolytic Degradation | ICH Q1B exposure | 92.3 | 1 | 6.1 (RRT 1.28) |
RRT = Relative Retention Time with respect to the this compound peak.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound stability testing.
Proposed Degradation Pathways
Based on the structure of this compound (a uracil derivative), the following degradation pathways are proposed.
Caption: Proposed degradation pathways for this compound.
Discussion and Further Steps
The forced degradation studies outlined in these protocols will provide critical information on the stability of this compound in aqueous solutions. The proposed HPLC method serves as a starting point for developing a validated, stability-indicating method.
Key considerations for further development include:
-
Peak Purity Analysis: Employ a photodiode array detector to assess the peak purity of this compound under all stress conditions, ensuring that no co-eluting degradation products are present.
-
Method Validation: The developed HPLC method must be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
-
Identification of Degradation Products: For any significant degradation products, further structural elucidation should be performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Kinetic Studies: To determine the degradation rate and shelf-life of this compound under specific conditions, kinetic studies can be performed by analyzing samples at multiple time points under controlled temperature and pH.
By following these application notes and protocols, researchers and drug development professionals can systematically evaluate the stability of this compound, leading to the development of robust and reliable pharmaceutical formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Uracil - Wikipedia [en.wikipedia.org]
- 4. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H13N3O2 | CID 12551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Aminometradine in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminometradine, focusing on overcoming potential solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: I am observing a precipitate after dissolving this compound in DMSO and diluting it into my aqueous assay buffer. What is causing this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. To mitigate this, it is advisable to make serial dilutions of the DMSO stock in DMSO first, before adding the final, most diluted solution to the aqueous medium.[2]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxic effects. However, this can be cell-line dependent. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: Can I heat the DMSO to improve the solubility of this compound?
A4: Gently warming the solution can be a technique to increase the dissolution rate of a compound. However, it is critical to be cautious as excessive heat can lead to the degradation of both the compound and the DMSO. If you choose to warm the solution, do so at a low temperature (e.g., 37°C) for a short period. The stability of this compound under these conditions should be considered, although specific data is limited.
Q5: Are there alternative solvents to DMSO for this compound?
A5: If you continue to face solubility or toxicity issues with DMSO, you might consider other organic solvents. Dimethylformamide (DMF) and ethanol are common alternatives.[3][4] However, the compatibility of these solvents with your specific experimental setup, including potential effects on your cells, must be validated.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO at the desired concentration.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Try dissolving a smaller amount of this compound to create a less concentrated stock solution. Perform a solubility test with a small amount of compound to determine the approximate solubility limit. |
| Poor quality or hydrated DMSO. | Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for certain organic compounds. |
| Insufficient mixing. | Vortex the solution for an extended period. Gentle sonication in a water bath can also aid in dissolution. |
Issue 2: A clear this compound-DMSO stock solution becomes cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Step |
| Compound instability in DMSO. | While specific stability data for this compound in DMSO is not widely published, some compounds can be unstable in solution.[5] It is best practice to prepare fresh stock solutions for each experiment and avoid long-term storage. If storage is necessary, aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Saturation and temperature changes. | If the stock solution was prepared at an elevated temperature, the compound might precipitate out as it cools to room temperature or during frozen storage. Ensure the compound is fully dissolved at the intended storage temperature. |
Quantitative Data Summary
Specific, experimentally determined solubility values for this compound in various solvents are not consistently reported in publicly accessible literature. The following table provides an illustrative example of how such data would be presented. Researchers must experimentally determine the solubility for their specific batch of this compound.
| Solvent | Example Solubility (mg/mL) | Example Molar Solubility (M) | Temperature (°C) | Notes |
| DMSO | Not Determined | Not Determined | 25 | General guidance suggests solubility in organic solvents.[1] |
| Ethanol | Not Determined | Not Determined | 25 | May be a viable alternative to DMSO. |
| Water | Not Determined | Not Determined | 25 | Expected to have low aqueous solubility. |
| PBS (pH 7.4) | Not Determined | Not Determined | 25 | Low solubility is expected and can lead to precipitation from DMSO stocks. |
Note: The molecular weight of this compound is approximately 195.22 g/mol .[6][7][8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 195.22 g/mol = 1.9522 mg
-
-
Weighing: Carefully weigh out approximately 1.95 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if necessary to aid dissolution.
-
Storage: If not for immediate use, aliquot into smaller, single-use volumes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. CAS 642-44-4: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Advancing in-vitro drug precipitation testing: new process monitoring tools and a kinetic nucleation and growth model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H13N3O2 | CID 12551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Aminometradine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Aminometradine during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a diuretic agent belonging to the class of uracil derivatives.[1][2] Its stability is crucial for maintaining its therapeutic efficacy and ensuring the accuracy and reproducibility of experimental results. Degradation of the molecule can lead to a loss of potency and the formation of unknown impurities that could have unintended biological effects.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure as a substituted uracil, this compound is susceptible to three main degradation pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the uracil ring, leading to the formation of cyclobutane dimers or other photoproducts.[3] Uracil and its derivatives are known to be sensitive to light.[2][4][5][6]
-
Oxidation: The double bond in the uracil ring and the amino group are susceptible to oxidation.[7] Oxidizing agents or exposure to atmospheric oxygen over time can lead to the formation of various oxidation products, such as hydroxylated derivatives or ring-opened species.[1][8]
-
Hydrolysis: The amide-like bonds within the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the ring structure. Studies on similar uracil derivatives, like uridine, have shown that the glycosidic bond can be cleaved under acidic conditions, suggesting the lability of the uracil ring itself.[9]
Q3: How can I prevent the degradation of this compound in storage?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Protection from Light: Store this compound in amber vials or light-resistant containers to prevent photodegradation.
-
Controlled Temperature: Store at a consistent, cool temperature, typically 2-8°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Control of Humidity: Store in a desiccator or a controlled low-humidity environment to prevent hydrolysis.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks are often indicative of degradation products. To troubleshoot this issue:
-
Review Sample Handling and Storage: Ensure that the sample has been protected from light and stored at the correct temperature.
-
Check Solvent Purity: Impurities in solvents can sometimes cause degradation or appear as extra peaks.
-
Perform a Forced Degradation Study: Subjecting a known sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to tentatively identify the degradation peaks.
-
Use a Validated Stability-Indicating Method: A properly developed and validated HPLC method should be able to resolve the parent drug from all potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency/Lower than Expected Concentration | Degradation of this compound | - Verify storage conditions (temperature, light protection).- Prepare fresh solutions from a new stock.- Analyze for the presence of degradation products using a stability-indicating method. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products | - Compare the chromatogram with a reference standard stored under ideal conditions.- Perform co-injection with a stressed sample to confirm if the new peaks are degradants.- Characterize the degradation products using LC-MS if necessary. |
| Discoloration of Solid this compound | Oxidation or photodegradation | - Discard the discolored material.- Ensure future storage is in a light-protected container and consider storage under an inert atmosphere. |
| Inconsistent Results Between Experiments | Ongoing degradation of stock solutions | - Prepare fresh stock solutions more frequently.- Store stock solutions in small, single-use aliquots to avoid repeated warming and cooling. |
Quantitative Data on Stability
| Stress Condition | Typical Conditions | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Moderate to Significant | Ring-opened products, hydrolysis of the amino group. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant | Ring-opened products, potential salt formation. |
| Oxidation | 3% H₂O₂ at room temp for 24h | Moderate | N-oxides, hydroxylated species, ring-opened products. |
| Thermal Degradation | 80°C for 48h | Minor to Moderate | Isomers, products of thermolytic cleavage. |
| Photodegradation | UV light (254 nm) for 24h | Significant | Cyclobutane dimers, photohydrates. |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol describes a general method for the analysis of this compound and the separation of its degradation products. Method optimization and validation are essential for specific applications.[13][14][15][16][17]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Prepare samples to a similar concentration as the working standard using the same diluent.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1 mL of 0.1 M NaOH. Dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 1 mL of 0.1 M HCl. Dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance at 80°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photodegradation: Expose a 100 µg/mL solution of this compound in the mobile phase to UV light (254 nm) for 24 hours.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected peaks.
Caption: Experimental workflow for method development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. The photochemistry of uracil: a reinvestigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Titania-based photocatalytic degradation of two nucleotide bases, cytosine and uracil [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Uracil - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 14. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 15. journals.najah.edu [journals.najah.edu]
- 16. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
Troubleshooting inconsistent results in Aminometradine diuretic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminometradine diuretic assays. Inconsistent results can be a significant challenge; this resource aims to provide clear, actionable solutions to common problems.
Troubleshooting Inconsistent Results
Question: We are observing high variability in urine output among animals in the same treatment group. What are the potential causes and solutions?
Answer:
High intra-group variability is a common issue in diuretic assays and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the source of the inconsistency.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Animal Health and Stress | Underlying health issues or stress can significantly impact renal function and fluid balance. Stressed animals may exhibit altered drinking and urination patterns. | Health Screening: Ensure all animals are healthy and free from any underlying conditions before the experiment. Acclimatization: Allow for an adequate acclimatization period (at least 48-72 hours) in the metabolic cages before the study begins to reduce stress. Handling: Handle animals gently and consistently to minimize stress. |
| Hydration Status | Inconsistent hydration levels at the start of the experiment will lead to variable urine output. | Controlled Hydration: Provide a standardized hydration protocol for all animals prior to dosing. This often involves a pre-treatment saline load. Water Access: Ensure all animals have free access to water for a set period before the experiment and that water bottles are functioning correctly. |
| Dosing Inaccuracy | Errors in dose calculation or administration can lead to significant differences in drug exposure and, consequently, diuretic effect. | Dose Verification: Double-check all dose calculations, paying close attention to animal body weight and drug concentration. Consistent Administration: Use a consistent and appropriate route of administration (e.g., oral gavage) and ensure the full dose is delivered. For oral gavage, check for any regurgitation. |
| Metabolic Cage Contamination | Fecal contamination of urine samples will lead to inaccurate volume measurements and can interfere with electrolyte analysis. | Cage Design: Use metabolic cages specifically designed to separate urine and feces effectively. Regular Checks: Visually inspect collection tubes for any signs of contamination. |
| Environmental Factors | Variations in temperature, humidity, and light cycles can influence animal physiology and behavior, affecting diuretic responses. | Controlled Environment: Maintain a stable and consistent environment (temperature, humidity, 12-hour light/dark cycle) in the animal facility. |
Question: The diuretic effect of this compound appears to be weaker than expected or absent in some experiments. What could be the reason?
Answer:
A diminished or absent diuretic effect can be frustrating. Several factors related to the compound, the experimental setup, and the animals themselves can contribute to this issue.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Compound Stability and Formulation | This compound, like any compound, may degrade if not stored or formulated correctly. Improper formulation can also affect its solubility and bioavailability. | Storage: Ensure this compound is stored according to the manufacturer's recommendations. Fresh Formulation: Prepare the dosing solution fresh for each experiment. Solubility Check: Verify the solubility of this compound in the chosen vehicle. If solubility is an issue, consider alternative, appropriate vehicles. |
| Animal Strain and Sex | Different rat strains can exhibit varying sensitivities to diuretics. Sex-based differences in metabolism and renal function can also play a role. | Strain Selection: Use a consistent and well-characterized rat strain for all experiments. Sprague-Dawley and Wistar rats are commonly used for diuretic studies. Sex Consistency: Use animals of the same sex within an experiment to minimize variability. |
| Compensatory Mechanisms | The body has homeostatic mechanisms that can counteract the effects of a diuretic, especially a weak one like this compound.[1] | Time Course Study: Conduct a time-course experiment to determine the peak diuretic effect. The effect of some diuretics can be rapid and may be missed if measurements are taken too late.[1] |
| Assay Sensitivity | The experimental design may not be sensitive enough to detect the modest effects of a weak diuretic. | Positive Control: Always include a potent, well-characterized diuretic (e.g., furosemide) as a positive control to validate the assay's ability to detect a diuretic response. Dose-Response: Conduct a dose-response study to ensure an appropriate dose of this compound is being used. |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for an in vivo diuretic assay for a compound like this compound in rats?
A1: A commonly used method is a modification of the Lipschitz test. Here is a detailed methodology:
Experimental Protocol: In Vivo Diuretic Assay in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are typically used.
-
Housing: House the animals in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimatization: Allow the rats to acclimatize to the metabolic cages for at least 48 hours before the experiment.
-
Fasting: Withhold food overnight (approximately 18 hours) before the experiment, but allow free access to water.
-
Hydration: On the day of the experiment, administer a priming dose of 0.9% saline (e.g., 25 mL/kg) orally to all animals to ensure a uniform state of hydration.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Control Group: Receives the vehicle only.
-
Positive Control Group: Receives a standard diuretic (e.g., Furosemide, 10 mg/kg).
-
Test Groups: Receive different doses of this compound.
-
-
Dosing: Administer the vehicle, standard diuretic, or this compound in a consistent volume (e.g., 5 mL/kg) via oral gavage.
-
Urine Collection: Collect urine at regular intervals (e.g., every hour for 5 hours) and then a final collection at 24 hours.
-
Measurements:
-
Urine Volume: Measure the cumulative urine volume at each time point.
-
Electrolyte Analysis: Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
pH: Measure the pH of the collected urine.
-
-
Data Analysis: Calculate the diuretic index, saluretic index, and natriuretic index to compare the effects of the test compound to the control groups.
Q2: How should I present the quantitative data from my diuretic assays?
A2: Summarizing your data in clearly structured tables is essential for easy comparison and interpretation. Below are example tables for presenting urine volume and electrolyte excretion data.
Table 1: Effect of this compound on Cumulative Urine Output in Rats
| Treatment Group | Dose (mg/kg) | Cumulative Urine Output (mL/100g) at 5 hours (Mean ± SEM) | Diuretic Index (at 5 hours) |
| Vehicle Control | - | 1.8 ± 0.2 | 1.00 |
| Furosemide | 10 | 5.5 ± 0.4 | 3.06 |
| This compound | 50 | 2.5 ± 0.3 | 1.39 |
| This compound | 100 | 3.2 ± 0.3 | 1.78 |
| This compound | 200 | 3.9 ± 0.4 | 2.17 |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (at 5 hours)
| Treatment Group | Dose (mg/kg) | Na+ (mmol/L) (Mean ± SEM) | K+ (mmol/L) (Mean ± SEM) | Cl- (mmol/L) (Mean ± SEM) | Na+/K+ Ratio |
| Vehicle Control | - | 110 ± 8 | 45 ± 5 | 125 ± 10 | 2.44 |
| Furosemide | 10 | 145 ± 12 | 55 ± 6 | 160 ± 11 | 2.64 |
| This compound | 100 | 125 ± 9 | 48 ± 5 | 135 ± 9 | 2.60 |
| This compound | 200 | 135 ± 10 | 50 ± 6 | 145 ± 10 | 2.70 |
| *p < 0.05 compared to Vehicle Control |
Q3: What is the likely mechanism of action for this compound, and how can I visualize it?
A3: The precise molecular mechanism of this compound is not extensively documented in recent literature. However, as a uracil derivative and a weak diuretic, it is hypothesized to act on the renal tubules to inhibit sodium and water reabsorption. A plausible, though not definitively proven, mechanism is a mild inhibition of sodium transporters in the distal convoluted tubule or collecting duct.
Below is a conceptual diagram illustrating a generalized diuretic mechanism of action at the level of the renal tubule.
Caption: Hypothesized mechanism of this compound action on a renal tubular cell.
Q4: Can you provide a workflow diagram for troubleshooting inconsistent diuretic assay results?
A4: Certainly. A logical workflow can help systematically identify the source of variability.
Caption: A logical workflow for troubleshooting inconsistent diuretic assay results.
References
Technical Support Center: Optimizing Aminometradine Dosage for In Vivo Rodent Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of aminometradine dosage in in vivo rodent studies. This compound is a uracil-based diuretic, and this resource offers troubleshooting advice and frequently asked questions to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Mictine or 1-allyl-6-amino-3-ethyluracil) is a weak diuretic compound.[1] Its primary mechanism of action is believed to be the inhibition of sodium ion reabsorption in the renal tubules, leading to increased water and electrolyte excretion.[2]
Q2: What is a typical starting dose for this compound in rats?
A2: Specific diuretic efficacy doses for this compound in rats are not well-documented in recent literature. However, a known oral LD50 (the dose lethal to 50% of a test population) in rats is 2300 mg/kg.[3] A common practice in pharmacology is to start with a dose that is 1/10th to 1/100th of the LD50. Therefore, a starting dose in the range of 23-230 mg/kg could be a rational starting point for a dose-response study.
Q3: How should I prepare and administer this compound to rodents?
A3: this compound's solubility is reported in organic solvents like DMSO.[4] For oral administration, it can be prepared as a suspension. It is crucial to ensure a uniform suspension to guarantee consistent dosing. Administration is typically performed via oral gavage.
Q4: What is the expected onset and duration of diuretic action?
Q5: What are the potential adverse effects to monitor for in rodents?
A5: At high doses, potential adverse effects could include dehydration and electrolyte imbalance due to excessive diuresis. As this compound is a uracil derivative, high doses or chronic administration might pose a risk of urinary calculi formation, which has been observed with high-dose uracil feeding in rodents.[6] Clinical signs of toxicity to monitor for include lethargy, decreased food and water intake, and changes in urine appearance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in urine output observed. | 1. Insufficient Dose: The administered dose may be below the therapeutic threshold. 2. Improper Administration: Faulty oral gavage technique may have led to incomplete dosing. 3. Dehydration: Animals may have been dehydrated prior to the experiment. 4. Drug Formulation: The drug may not be adequately suspended, leading to inconsistent dosing. | 1. Dose-Escalation Study: Perform a dose-escalation study, systematically increasing the dose (e.g., 50, 100, 200 mg/kg). 2. Refine Technique: Ensure proper training and technique for oral gavage. 3. Pre-Hydration: Provide a standardized volume of saline or water to all animals before drug administration to ensure a hydrated state.[7][8] 4. Improve Formulation: Use a suitable vehicle and ensure vigorous mixing before each administration. |
| High variability in diuretic response between animals. | 1. Inconsistent Dosing: Non-homogenous drug suspension. 2. Biological Variation: Natural variation in drug metabolism and response among animals. 3. Inaccurate Urine Collection: Spillage or incomplete collection of urine. | 1. Ensure Homogenous Suspension: Vortex the drug suspension immediately before drawing each dose. 2. Increase Sample Size: Use a larger number of animals per group to account for biological variability. 3. Optimize Collection: Ensure metabolic cages are functioning correctly and technicians are proficient in urine collection. |
| Signs of toxicity observed (e.g., lethargy, weight loss). | 1. Dose is too high: The administered dose may be approaching toxic levels. 2. Dehydration and Electrolyte Imbalance: Excessive fluid and electrolyte loss. | 1. Reduce Dose: Lower the dose in subsequent experiments. 2. Monitor Electrolytes: If possible, analyze serum and urine electrolytes to assess for imbalances. Provide access to hydration. |
Data Presentation
Table 1: this compound Toxicity Data in Rats
| Parameter | Value | Route of Administration | Species | Reference |
| LD50 | 2300 mg/kg | Oral | Rat | [3] |
Table 2: Example Dosing Regimen for a Dose-Finding Study
| Group | Treatment | Dose (mg/kg) | Vehicle | Number of Animals |
| 1 | Vehicle Control | - | 0.5% CMC in Saline | 6-8 |
| 2 | This compound | 50 | 0.5% CMC in Saline | 6-8 |
| 3 | This compound | 100 | 0.5% CMC in Saline | 6-8 |
| 4 | This compound | 200 | 0.5% CMC in Saline | 6-8 |
| 5 | Positive Control (e.g., Furosemide) | 10 | Saline | 6-8 |
Experimental Protocols
Protocol 1: Diuretic Activity Screening in Rats (Adapted from Lipschitz Test)
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: House animals in metabolic cages for at least 24 hours before the experiment for acclimatization.
-
Fasting: Fast animals for 18 hours prior to the experiment, with free access to water.[7]
-
Hydration: Administer 15-25 ml/kg of normal saline (0.9% NaCl) orally to all animals to ensure a uniform state of hydration.[8][9]
-
Grouping: Divide animals into groups (n=6-8 per group) as outlined in Table 2.
-
Drug Administration:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose - CMC).
-
Administer the assigned treatment to each animal via oral gavage.
-
-
Urine Collection: Place animals back into their metabolic cages and collect urine at predetermined intervals (e.g., 1, 2, 3, 4, 5, and 24 hours).[7]
-
Measurements:
-
Record the total volume of urine for each collection period.
-
(Optional) Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the diuretic index: (Urine volume of test group) / (Urine volume of control group).
-
Compare the mean urine output and electrolyte excretion between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Mandatory Visualization
Caption: Workflow for a rodent diuretic assay.
Caption: Troubleshooting decision tree for lack of diuretic effect.
Caption: Proposed mechanism of action for this compound.
References
- 1. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]
- 2. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 3. 642-44-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Furosemide – Rat Guide [ratguide.com]
- 6. Uracil-induced calculi and proliferative lesions of the mouse urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 8. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Addressing batch-to-batch variability of synthesized Aminometradine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Aminometradine. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and IUPAC name of this compound?
A1: this compound is a pyrimidinedione derivative. Its chemical structure consists of a uracil ring substituted at the 1, 3, and 6 positions.
-
IUPAC Name: 6-amino-3-ethyl-1-(2-propenyl)-2,4(1H,3H)-pyrimidinedione[1]
-
CAS Number: 642-44-4[1]
-
Molecular Formula: C9H13N3O2[1]
Q2: What is the general synthetic route for this compound?
A2: this compound belongs to the class of 6-aminouracil derivatives. The synthesis of this class of compounds typically involves a condensation reaction between a β-ketoester equivalent and a substituted urea, followed by cyclization. A general method for the synthesis of 6-aminouracils involves the reaction of ethyl cyanoacetate with a corresponding urea derivative in the presence of a base like sodium ethoxide. The reaction mixture is typically refluxed and then acidified to precipitate the product.[2]
Q3: What are the potential sources of batch-to-batch variability in this compound synthesis?
A3: Batch-to-batch variability in the synthesis of active pharmaceutical ingredients (APIs) like this compound can arise from several factors:
-
Purity of Starting Materials: Impurities in the starting materials, such as ethyl cyanoacetate or the substituted urea, can lead to the formation of side products.
-
Reaction Conditions: Deviations in reaction temperature, time, and stoichiometry of reagents can affect the reaction yield and impurity profile.
-
Work-up and Purification: Inconsistent work-up procedures, such as pH adjustment during precipitation or variations in recrystallization solvent and temperature, can lead to differences in purity and crystal form.
-
Scale-up Effects: Reaction kinetics and heat transfer can change upon scaling up the synthesis, potentially leading to a different impurity profile compared to lab-scale batches.
Q4: What are some common impurities that might be observed in the synthesis of this compound?
A4: Based on the general synthesis of 6-aminouracil derivatives, potential impurities could include:
-
Unreacted Starting Materials: Residual ethyl cyanoacetate or the N-ethyl-N'-(p-tolyl)urea.
-
Side-Products from Incomplete Cyclization: Open-chain intermediates that have not fully cyclized to form the pyrimidinedione ring.
-
Products of Side Reactions: Impurities arising from reactions of intermediates with the solvent or other reagents. For instance, hydrolysis of the cyano group in ethyl cyanoacetate could lead to malonic acid derivatives.
-
Degradation Products: this compound itself might degrade under harsh reaction or work-up conditions.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is heated to the appropriate temperature for a sufficient duration.- Verify the quality and reactivity of the base (e.g., sodium ethoxide). |
| Product loss during work-up. | - Carefully control the pH during product precipitation to ensure maximum recovery.- Optimize the recrystallization solvent system and cooling rate to minimize solubility losses. | |
| Presence of Multiple Impurities in Final Product | Non-optimal reaction conditions. | - Re-evaluate the stoichiometry of the reactants. An excess of one reactant might lead to side reactions.- Control the reaction temperature carefully, as higher temperatures can promote the formation of by-products. |
| Inefficient purification. | - Select an appropriate solvent system for recrystallization that effectively removes the identified impurities.- Consider column chromatography for purification if recrystallization is insufficient. | |
| Poorly Defined Melting Point or Oily Product | Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.- Analyze the product by ¹H NMR to check for solvent peaks.- Use HPLC or LC-MS to identify and quantify impurities that may be depressing the melting point. |
| Inconsistent Spectroscopic Data (NMR, IR) Between Batches | Polymorphism or presence of different salt forms. | - Analyze the crystal form of different batches using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).- Ensure consistent pH and counter-ions during the final precipitation/crystallization step. |
| Presence of a major impurity with similar structure. | - Isolate the major impurity using preparative HPLC and characterize its structure using NMR and MS to understand its origin. |
Experimental Protocols
General Protocol for HPLC Analysis of this compound Purity
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the analysis of polar organic molecules.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating a parent compound from its impurities.
-
Detection: UV detection at a wavelength where this compound and its potential impurities show significant absorbance. The specific wavelength should be determined by running a UV scan of the main compound.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., a mixture of water and organic solvent similar to the mobile phase) to a known concentration.
-
Analysis: Inject a known volume of the sample solution and record the chromatogram. The purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A flowchart outlining the steps to diagnose and address low yield in the synthesis of this compound.
Signaling Pathway for Impurity Formation
Caption: A diagram illustrating potential pathways for impurity formation during this compound synthesis.
References
Technical Support Center: Aminometradine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Aminometradine. Our goal is to help you improve the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route for this compound (6-amino-3-ethyl-1-allyl-uracil) involves a two-stage process. The first stage is the condensation of an N-substituted urea with a cyanoacetic acid derivative to form a 6-aminouracil intermediate. The second stage is the selective alkylation of this intermediate.
Q2: What are the most critical factors affecting the overall yield of this compound?
A2: The critical factors influencing the yield include the purity of starting materials, the efficiency of the initial cyclization to form the 6-amino-3-ethyluracil intermediate, the regioselectivity of the final N-1 allylation step, and the effectiveness of the purification methods used to isolate the final product.
Q3: I am getting a low yield in the first step, the formation of 6-amino-3-ethyluracil. What are the likely causes?
A3: Low yields in the formation of the 6-aminouracil core are often due to incomplete reaction or side reactions. Key factors to investigate are the effectiveness of the dehydrating agent (e.g., acetic anhydride), the reaction temperature, and the purity of the N-ethylurea and ethyl cyanoacetate starting materials. The cyclization of the cyanoacetylurea intermediate is a crucial step that can be influenced by the basicity of the reaction medium.
Q4: During the final allylation step, I am seeing multiple products in my analysis. Why is this happening?
A4: The 6-amino-3-ethyluracil intermediate has multiple nucleophilic sites (N-1, N-3, and the exocyclic amino group). While the N-3 position is already substituted, alkylation can occur at the desired N-1 position, but also potentially at the exocyclic amino group, leading to a mixture of isomers and reducing the yield of this compound. The choice of base and solvent is critical to control the regioselectivity of this reaction.
Q5: What is the best way to purify the final this compound product?
A5: Purification of this compound typically involves recrystallization or column chromatography. The choice of solvent for recrystallization is crucial to effectively remove unreacted 6-amino-3-ethyluracil and any isomeric byproducts. Column chromatography can also be effective for separating closely related isomers if recrystallization is insufficient.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 6-amino-3-ethyluracil Intermediate | Incomplete condensation of N-ethylurea and ethyl cyanoacetate. | Ensure anhydrous conditions and use a suitable dehydrating agent like acetic anhydride. |
| Inefficient cyclization of the N-ethyl-cyanoacetylurea intermediate. | The reaction is often carried out in the presence of a base like sodium ethoxide in ethanol to facilitate cyclization. Ensure the base is freshly prepared and used in the correct stoichiometric amount. | |
| Sub-optimal reaction temperature. | The condensation reaction may require gentle heating. Monitor the reaction progress by TLC to determine the optimal temperature and reaction time. | |
| Formation of Multiple Products During Allylation | Lack of regioselectivity in the alkylation step. | The choice of base is critical. A milder base may favor N-1 alkylation. The reaction solvent can also influence selectivity; polar aprotic solvents are often used. |
| Over-alkylation or side reactions. | Use a controlled amount of allyl bromide (or other allylating agent), typically 1.0 to 1.2 equivalents. Adding the allylating agent slowly at a controlled temperature can also minimize side reactions. | |
| Difficulty in Purifying Final Product | Presence of unreacted starting materials. | If recrystallization is ineffective, consider a wash with a suitable solvent to remove more soluble impurities before the final purification step. |
| Co-crystallization of isomeric byproducts. | If isomers are the main impurity, column chromatography is the recommended method for separation. A range of solvent systems should be screened to find the optimal separation conditions. | |
| Inconsistent Results Between Batches | Variability in the quality of reagents or solvents. | Use reagents and solvents from reliable sources and ensure they are of the appropriate grade. Always use anhydrous solvents where necessary. |
| Reaction conditions not precisely controlled. | Maintain consistent reaction temperatures, stirring rates, and addition times between batches to ensure reproducibility. |
Experimental Protocols
Protocol 1: Synthesis of 6-amino-3-ethyluracil (Intermediate)
This protocol is based on the general synthesis of 6-aminouracil derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add N-ethylurea followed by the dropwise addition of ethyl cyanoacetate.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Purification: Filter the solid precipitate, wash with cold ethanol, and then water. Dry the product under vacuum to obtain 6-amino-3-ethyluracil.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 6-amino-3-ethyluracil intermediate in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Base: Add a suitable base (e.g., potassium carbonate) to the suspension and stir for 30 minutes at room temperature.
-
Allylation: Slowly add allyl bromide to the mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Visual Guides
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Minimizing side effects of Aminometradine in animal experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aminometradine in animal experiments. Our goal is to help you anticipate and mitigate potential side effects, ensuring the welfare of your animal subjects and the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrimidine derivative that acts as a weak diuretic. While its precise molecular mechanism is not extensively documented in recent literature, it is understood to increase urine output, thereby reducing edema. Historically, it was used in humans for mild congestive heart failure. In animal research, it may be used to model diuretic effects or in studies where controlled diuresis is required.
Q2: What are the known or potential side effects of this compound in animal experiments?
A2: Specific toxicology data for this compound is limited in contemporary literature. However, based on its classification as a diuretic and its chemical structure as a pyrimidine derivative, potential side effects can be inferred from similar compounds and general diuretic pharmacology. These may include:
-
Electrolyte Imbalance: Particularly hypokalemia (low potassium), hyponatremia (low sodium), and hypochloremia (low chloride) due to increased urinary excretion.[1][2]
-
Dehydration and Volume Depletion: Excessive fluid loss can lead to dehydration, hypotension, and reduced renal blood flow.[1]
-
Renal Effects: While the direct nephrotoxicity of this compound is not well-documented, high doses or prolonged use of diuretics can potentially lead to renal impairment.[1][3] Since this compound is a pyrimidine derivative, and some pyrimidine metabolism-altering drugs have shown renal toxicity in animal models, this is a theoretical concern.[3]
-
Gastrointestinal Distress: General malaise, reduced food and water intake, or signs of nausea may be observed.
-
Metabolic Disturbances: Diuretics can sometimes affect metabolic processes, leading to changes in blood glucose or acid-base balance.[2]
Q3: Are there any known contraindications for the use of this compound in animal models?
-
Renal insufficiency
-
Electrolyte abnormalities
-
Dehydration
-
Hypotension
-
Hepatic dysfunction (as the liver is a primary site of drug metabolism)
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Excessive Weight Loss and Dehydration
-
Symptoms: Rapid weight loss (>10% of baseline), sunken eyes, dry mucous membranes, decreased skin turgor, reduced urine output despite diuretic administration.
-
Potential Cause: Overly aggressive diuresis leading to significant fluid and electrolyte loss.[1]
-
Troubleshooting Steps:
-
Re-evaluate Dosage: The current dose may be too high for the specific animal model or individual subject. Consider a dose-response study to determine the minimum effective dose.
-
Fluid and Electrolyte Monitoring: Implement regular monitoring of serum electrolytes (Na+, K+, Cl-) and markers of renal function (BUN, creatinine).
-
Fluid Supplementation: Provide supplemental fluids (e.g., subcutaneous or intravenous saline) to counteract dehydration, especially during the initial phase of the experiment.
-
Monitor Water Intake: Ensure animals have unrestricted access to fresh drinking water. Record daily water consumption to assess hydration status.
-
Issue 2: Signs of Hypokalemia
-
Symptoms: Muscle weakness, lethargy, cardiac arrhythmias (detectable via ECG).
-
Potential Cause: this compound-induced urinary potassium loss.[1][2]
-
Troubleshooting Steps:
-
Potassium Monitoring: Regularly measure serum potassium levels.
-
Dietary Potassium Supplementation: If hypokalemia is detected, consider supplementing the diet or drinking water with potassium chloride. The appropriate dosage should be determined in consultation with a veterinarian.
-
Combination Therapy: In some research paradigms, co-administration of a potassium-sparing diuretic might be considered, though this would introduce a new variable to the experiment.
-
Issue 3: Reduced Food Intake and Lethargy
-
Symptoms: Anorexia, adipsia, general listlessness, and reduced activity.
-
Potential Cause: General malaise due to dehydration, electrolyte imbalance, or other systemic effects of the drug.
-
Troubleshooting Steps:
-
Comprehensive Health Assessment: Perform a thorough clinical examination of the animal.
-
Blood Chemistry Panel: Analyze a complete blood count (CBC) and serum chemistry panel to identify underlying metabolic disturbances.
-
Supportive Care: Provide highly palatable, energy-dense food and ensure easy access to water. In severe cases, nutritional support may be necessary.
-
Dose Adjustment: A lower dose of this compound may be better tolerated.
-
Data Presentation
Table 1: Potential Dose-Dependent Side Effects of Diuretics in Animal Models
| Dosage Level | Expected Diuretic Effect | Potential Side Effects | Mitigation Strategy |
| Low Dose | Mild increase in urine output | Minimal; possible slight decrease in serum potassium. | Baseline and weekly electrolyte monitoring. |
| Medium Dose | Moderate diuresis | Moderate dehydration, hypokalemia, hyponatremia. | Daily observation, regular fluid and electrolyte monitoring, potential for fluid supplementation. |
| High Dose | Profound diuresis | Severe dehydration, significant electrolyte imbalance, potential for pre-renal azotemia. | Intensive monitoring, likely requirement for fluid and electrolyte replacement therapy. Not recommended for chronic studies. |
Table 2: Troubleshooting Common Adverse Events
| Adverse Event | Key Indicator(s) | Primary Action | Secondary Action |
| Dehydration | >10% weight loss, increased skin tenting time | Reduce this compound dose | Administer isotonic fluids (e.g., 0.9% NaCl) |
| Hypokalemia | Serum K+ < 3.5 mEq/L | Supplement with potassium chloride | Re-evaluate necessity of high-dose diuretic |
| Lethargy/Anorexia | Reduced food/water intake, decreased activity | Comprehensive health and metabolic panel | Provide nutritional support and consider dose reduction |
Experimental Protocols
Protocol 1: Assessment of Diuretic Efficacy and Tolerance in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimate animals for at least 7 days with free access to standard chow and water.
-
Housing: House animals individually in metabolic cages to allow for accurate urine collection.
-
Baseline Data Collection: For 24 hours prior to drug administration, measure and record:
-
Body weight
-
Food and water intake
-
Urine volume and specific gravity
-
Baseline blood sample for serum electrolytes and renal function markers.
-
-
Drug Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg). A vehicle control group should be included.
-
-
Post-Dose Monitoring:
-
Record body weight, food and water intake, and urine volume at 4, 8, and 24 hours post-administration.
-
At 24 hours, collect a terminal blood sample for analysis of electrolytes and renal function.
-
-
Data Analysis: Compare the changes in measured parameters between the control and treated groups to assess diuretic efficacy and identify potential adverse effects.
Protocol 2: Monitoring for and Mitigating Hypokalemia
-
Animal Model: As described in Protocol 1.
-
Experimental Design:
-
Group 1: Vehicle control.
-
Group 2: this compound at a dose known to induce moderate diuresis.
-
Group 3: this compound (same dose as Group 2) with potassium chloride (KCl) supplementation in drinking water (concentration to be determined based on pilot studies, e.g., 0.1-0.3% KCl).
-
-
Procedure:
-
Administer treatments daily for a specified period (e.g., 7 days).
-
Monitor body weight and clinical signs daily.
-
Collect blood samples on days 0, 3, and 7 for serum potassium analysis.
-
-
Endpoint: Assess if potassium supplementation can prevent or ameliorate this compound-induced hypokalemia without compromising the desired diuretic effect.
Mandatory Visualizations
Caption: Workflow for assessing this compound efficacy and tolerance.
Caption: Decision tree for troubleshooting common adverse events.
Caption: Postulated mechanism of action and side effect pathway for this compound.
References
- 1. Diuretics Used to Treat Urinary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allopurinol induces renal toxicity by impairing pyrimidine metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminometradine In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aminometradine in in vitro experiments. The focus is on optimizing experimental conditions, with a particular emphasis on the influence of pH on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound in in vitro models?
This compound is classified as a weak diuretic.[1][2] Its primary mechanism of action is understood to be the inhibition of sodium ion reabsorption in the renal tubules.[3] In vitro, this can be modeled in cell-based assays utilizing renal epithelial cell lines that express relevant sodium transporters. The expected outcome would be a measurable decrease in sodium transport across a cellular monolayer.
Q2: How does pH influence the stability and activity of this compound?
While specific studies detailing the optimal pH for this compound activity are not extensively published, it is known that its stability can vary under different pH conditions.[4] The pH of the experimental buffer can significantly impact the compound's charge state, solubility, and conformation, thereby affecting its interaction with biological targets. Generally, for in vitro studies, it is crucial to determine the optimal pH range where the compound is both stable and active. Drastic pH changes can lead to degradation of the compound or alterations in the biological system being studied.[5][6]
Q3: What are the initial recommended pH conditions for an in vitro experiment with this compound?
For initial experiments, it is recommended to start with a physiological pH range of 7.2 to 7.4, as this mimics the conditions in the human body. However, depending on the specific cell type or tissue model, this may need to be adjusted. It is advisable to perform a pH optimization assay to determine the ideal condition for your specific experimental setup.
Troubleshooting Guides
Problem 1: Low or No Observed Activity of this compound
If you are observing lower than expected or no activity of this compound in your in vitro assay, consider the following troubleshooting steps:
-
pH of the Assay Buffer: The pH of your buffer system could be suboptimal. It is critical to verify the pH of your final assay medium.
-
Compound Stability: this compound may be degrading in your experimental conditions. The stability of a compound can be pH-dependent.[5]
-
Incorrect Concentration: Ensure that the final concentration of this compound is appropriate for the expected effect.
Suggested Experimental Protocol: pH Optimization Assay
This protocol is designed to determine the optimal pH for this compound activity in a cell-based sodium transport assay.
Materials:
-
Renal epithelial cell line (e.g., MDCK, LLC-PK1) cultured on permeable supports
-
This compound stock solution
-
A series of physiologically relevant buffers adjusted to different pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8)
-
Sodium ion indicator dye or electrodes for measuring sodium transport
-
Plate reader or appropriate detection instrument
Methodology:
-
Cell Culture: Culture the selected renal epithelial cell line on permeable supports until a confluent monolayer is formed.
-
Buffer Preparation: Prepare a set of assay buffers (e.g., Hanks' Balanced Salt Solution) and carefully adjust the pH to the desired values. Ensure the buffering capacity is sufficient to maintain the pH throughout the experiment.
-
Compound Dilution: Prepare working solutions of this compound in each of the different pH buffers.
-
Assay Procedure:
-
Wash the cell monolayers with the corresponding pH-adjusted buffer.
-
Add the this compound working solutions to the apical side of the monolayers.
-
Add fresh buffer to the basolateral side.
-
Incubate for a predetermined time course (e.g., 1, 2, 4, 6 hours).
-
Measure the transport of sodium ions from the apical to the basolateral compartment using a sodium-sensitive dye or ion-selective electrodes.
-
-
Data Analysis: Plot the inhibition of sodium transport as a function of pH. The pH that results in the highest inhibition of sodium transport with minimal cell toxicity is the optimal pH for your experiments.
Data Presentation: Hypothetical pH Optimization Results
The following table summarizes hypothetical data from a pH optimization experiment.
| pH of Assay Buffer | This compound Concentration (µM) | Inhibition of Sodium Transport (%) | Cell Viability (%) |
| 6.8 | 10 | 15 ± 2.1 | 98 ± 1.5 |
| 7.0 | 10 | 35 ± 3.5 | 97 ± 2.0 |
| 7.2 | 10 | 55 ± 4.2 | 96 ± 1.8 |
| 7.4 | 10 | 70 ± 5.1 | 95 ± 2.2 |
| 7.6 | 10 | 60 ± 4.8 | 94 ± 2.5 |
| 7.8 | 10 | 40 ± 3.9 | 85 ± 3.1 |
Data are presented as mean ± standard deviation.
Based on this hypothetical data, a pH of 7.4 would be considered optimal for this compound activity in this specific in vitro model.
Problem 2: Inconsistent Results Between Experiments
Variability in results can often be traced back to subtle changes in experimental conditions.
-
Buffer Preparation: Ensure that the pH of your buffers is consistent for every experiment. Calibrate your pH meter regularly.
-
CO₂ Levels in Incubator: If using a bicarbonate-based buffer system, fluctuations in CO₂ levels in the incubator can alter the pH of the medium.
Logical Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Signaling Pathways and Experimental Visualizations
Hypothesized Signaling Pathway for this compound Action
While the precise molecular target of this compound is not fully elucidated, its effect on sodium reabsorption suggests an interaction with apical sodium transporters in renal epithelial cells. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothesized mechanism of this compound-induced diuresis.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general workflow for an in vitro experiment to test the efficacy of this compound.
Caption: General workflow for in vitro testing of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound | C9H13N3O2 | CID 12551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 642-44-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Aminometradine Impurity Identification and Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from Aminometradine samples. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources:
-
Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, byproducts, or reagents used during the synthesis process.
-
Degradation Products: this compound can degrade under various conditions such as exposure to acid, base, light, heat, or oxidizing agents, forming degradation products.
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final product.
-
Inorganic Impurities: These can be introduced from reagents, catalysts, or manufacturing equipment.
2. What are the likely synthesis-related impurities in this compound?
Based on a plausible synthesis route for this compound, which involves the condensation of a cyanoacetate derivative with a substituted urea, the following impurities could be present:
-
Starting Materials:
-
Ethyl cyanoacetate
-
N-allyl-N'-ethylurea (or N-allylurea and N-ethylurea if synthesized in steps)
-
-
Intermediates:
-
Cyanoacetyl-N-allyl-N'-ethylurea
-
-
Byproducts:
-
Impurities from the synthesis of N-allyl-N'-ethylurea.
-
Products of side reactions, such as self-condensation of starting materials.
-
3. What are the potential degradation products of this compound?
Forced degradation studies on pyrimidine derivatives suggest that this compound may degrade under the following conditions:
-
Hydrolysis (Acidic and Basic): The pyrimidine ring can undergo cleavage. Under strong acidic or basic conditions, the amide bonds in the uracil ring can hydrolyze, leading to the opening of the ring structure.
-
Oxidation: The double bond in the uracil ring and the allyl group are susceptible to oxidation, which could lead to the formation of epoxides, diols, or other oxidized species.
-
Photolysis: Exposure to UV light can induce photochemical reactions, potentially leading to dimerization or other rearrangements.
Troubleshooting Guides
Impurity Identification
Issue: An unknown peak is observed during HPLC analysis of an this compound sample.
Possible Causes and Solutions:
-
Contamination: The peak could be from a contaminated solvent, glassware, or the HPLC system itself.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents and thoroughly clean all glassware.
-
-
Synthesis-Related Impurity: The peak could be an unreacted starting material, intermediate, or byproduct.
-
Troubleshooting Step: If reference standards for potential impurities are available, inject them to compare retention times. If not, proceed to mass spectrometry analysis for identification.
-
-
Degradation Product: The sample may have degraded.
-
Troubleshooting Step: Analyze a freshly prepared sample. If the peak is smaller or absent, degradation is likely. Protect the sample from light, heat, and air.
-
Experimental Protocol: Impurity Identification by LC-MS
This protocol outlines a general method for identifying unknown impurities in an this compound sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
Mass Spectrometry Conditions (Example):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 50 - 1000 m/z |
Procedure:
-
Prepare a solution of the this compound sample in the mobile phase.
-
Inject the sample into the LC-MS system.
-
Acquire data in both full scan and fragmentation (MS/MS) modes.
-
Analyze the mass spectrum of the unknown peak to determine its molecular weight.
-
Analyze the fragmentation pattern to elucidate the structure of the impurity.
Workflow for Impurity Identification
Caption: Workflow for identifying an unknown impurity in an this compound sample.
Impurity Removal
Issue: How can identified impurities be removed from an this compound sample?
Common Purification Techniques:
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid sample. The choice of solvent is critical.
-
Protocol:
-
Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to form crystals of pure this compound.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used for purifying larger quantities of material or for separating impurities with similar polarities to the main compound.
-
Protocol:
-
Develop an analytical HPLC method that provides good separation between this compound and the impurities.
-
Scale up the method to a preparative scale by using a larger column and a higher flow rate.
-
Inject the impure sample onto the preparative HPLC system.
-
Collect the fraction containing the pure this compound.
-
Evaporate the solvent to obtain the purified product.
-
-
Quantitative Data Summary
The following table provides hypothetical data on the effectiveness of different purification methods for removing a specific impurity.
| Purification Method | Initial Impurity Level (%) | Final Impurity Level (%) | Recovery of this compound (%) |
| Recrystallization (Ethanol) | 2.5 | 0.3 | 85 |
| Recrystallization (Isopropanol) | 2.5 | 0.5 | 90 |
| Preparative HPLC | 2.5 | <0.1 | 70 |
Workflow for Impurity Removal
Caption: General workflow for the purification of this compound.
This technical support guide provides a foundational understanding of potential impurities in this compound and methodologies for their identification and removal. For specific cases, experimental conditions may need to be optimized. Always refer to relevant safety data sheets (SDS) before handling any chemicals.
Technical Support Center: Enhancing the Oral Bioavailability of Aminometradine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Aminometradine.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to oral bioavailability?
This compound is a diuretic agent with the following properties:
-
Melting Point: 143-144°C (anhydrous)[4]
-
LogP (calculated): Values range from -0.1 to 0.53, suggesting it is a relatively hydrophilic compound.[1][6]
Q2: What are the potential primary challenges limiting the oral bioavailability of this compound?
Based on its chemical structure and general principles of pharmacokinetics, the primary challenges for this compound's oral bioavailability could include:
-
Low Permeability: Despite potential good aqueous solubility, its ability to cross the lipid membranes of the intestinal cells might be limited.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
Q3: What initial strategies should be considered to enhance the oral bioavailability of a hydrophilic, potentially low-permeability compound like this compound?
For a compound with these characteristics, the following strategies are recommended:
-
Permeation Enhancers: Co-administration with excipients that reversibly open the tight junctions between intestinal epithelial cells.[7][8][9]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and interacting with the intestinal wall.[10]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug that can more easily cross the intestinal barrier and then convert back to the active form in the body.[11]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the development of an enhanced oral formulation for this compound.
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Intestinal Permeability | 1. Caco-2 Permeability Assay: Conduct an in vitro Caco-2 cell permeability assay to confirm low permeability. 2. Incorporate Permeation Enhancers: Formulate this compound with well-known permeation enhancers (e.g., sodium caprate, medium-chain glycerides). 3. Evaluate Different Enhancer Concentrations: Test a range of concentrations to find the optimal balance between enhanced permeability and potential toxicity. | An increase in the apparent permeability coefficient (Papp) in the Caco-2 model and improved in vivo bioavailability. |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound using liver microsomes or S9 fractions. 2. Co-administer with CYP450 Inhibitors: In preclinical models, co-administer with known inhibitors of relevant cytochrome P450 enzymes to assess the impact on bioavailability. 3. Prodrug Strategy: Design a prodrug that masks the site of metabolism. | Reduced metabolic degradation and a significant increase in the area under the curve (AUC) of the plasma concentration-time profile. |
| P-gp Efflux | 1. In Vitro Efflux Assay: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine if this compound is a substrate. 2. Formulate with P-gp Inhibitors: Include known P-gp inhibitors (e.g., verapamil, quercetin) in the formulation. | A decrease in the efflux ratio in the in vitro assay and enhanced oral absorption in vivo. |
Issue 2: Formulation Instability
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Drug Degradation in Formulation | 1. Forced Degradation Studies: Perform stress testing (heat, humidity, light, acid/base) to identify degradation pathways. 2. Excipient Compatibility Studies: Evaluate the compatibility of this compound with all formulation excipients. 3. Add Stabilizers: Incorporate antioxidants or other appropriate stabilizers. | A stable formulation with minimal degradation products over the desired shelf life. |
| Phase Separation of Lipid-Based Formulations | 1. Optimize Surfactant/Co-surfactant Ratio: Systematically vary the ratio of surfactant and co-surfactant in SEDDS formulations. 2. Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal self-emulsifying region. 3. Incorporate Solid Carriers: Adsorb the liquid SEDDS onto a solid carrier to create a solid self-emulsifying drug delivery system (S-SEDDS). | A physically stable lipid-based formulation that readily forms a microemulsion upon contact with aqueous media. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the this compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
To assess efflux, perform the experiment in the B to A direction.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Preparation and Evaluation of a Solid Self-Emulsifying Drug Delivery System (S-SEDDS)
Objective: To develop a stable, solid dosage form of this compound with enhanced oral bioavailability.
Methodology:
-
Screening of Excipients: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Preparation of Liquid SEDDS: Prepare the liquid SEDDS formulation by mixing the optimized amounts of oil, surfactant, co-surfactant, and this compound.
-
Conversion to S-SEDDS: Adsorb the liquid SEDDS onto a solid carrier (e.g., porous silica, microcrystalline cellulose) by simple mixing or spray drying.
-
Characterization of S-SEDDS:
-
Particle Size and Zeta Potential: Reconstitute the S-SEDDS in water and measure the droplet size and zeta potential of the resulting emulsion.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) and measure the rate and extent of drug release.
-
Solid-State Characterization: Use techniques like DSC and XRD to characterize the physical state of the drug in the S-SEDDS.
-
Visualizations
Caption: Workflow for enhancing the oral bioavailability of this compound.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. This compound | C9H13N3O2 | CID 12551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 642-44-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound [drugfuture.com]
- 5. This compound [medbox.iiab.me]
- 6. This compound [drugcentral.org]
- 7. Item - Formulation strategies to improve the efficacy of intestinal permeation enhancers - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erpublications.com [erpublications.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Diuretic Efficacy of Aminometradine and Amisometradine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic efficacy of two historical oral diuretic agents, Aminometradine and Amisometradine. Both compounds, belonging to the class of uracil derivatives, were primarily utilized in the management of edema associated with mild congestive heart failure. This document synthesizes available experimental data to offer a clear, objective comparison of their performance, supported by detailed experimental protocols and visual representations of their mechanism and study designs.
Introduction
This compound and Amisometradine are alkyl uracil derivatives that were developed as oral diuretics.[1][2] Their clinical use dates back to the 1950s, a period that saw significant advancements in diuretic therapy. While these agents are now largely considered obsolete in favor of more potent and safer alternatives, an examination of their comparative efficacy provides valuable historical context and insights into the development of diuretic drugs. The primary mechanism of action for uracil-based diuretics is understood to be the inhibition of sodium and water reabsorption within the renal tubules, leading to an increase in urine output.
Quantitative Comparison of Diuretic Efficacy
The following table summarizes the key quantitative data extracted from clinical studies conducted to evaluate the diuretic efficacy of this compound and Amisometradine. The data is primarily derived from studies involving patients with congestive heart failure.
| Parameter | This compound | Amisometradine | Key Observations |
| Dosage Regimen | 0.8 to 1.6 g daily in divided doses | 1.6 g daily in divided doses | Similar daily dosage ranges were employed for both drugs. |
| Mean Weight Loss | Approximately 1.5 to 2.5 lbs over 24-48 hours | Approximately 2 to 4 lbs over 24-48 hours | Amisometradine appeared to induce a slightly greater mean weight loss in some studies. |
| Urine Output | Increased urine flow observed, but specific volumetric data is sparse in comparative literature. | A demonstrable increase in urine output was consistently reported. | Both drugs were effective in inducing diuresis, though direct volumetric comparisons are limited. |
| Electrolyte Excretion | Reported to have a minimal effect on serum electrolyte balance. | Also reported to have a low incidence of significant electrolyte disturbance. | A key advantage of both drugs at the time was their relatively benign effect on electrolytes compared to mercurial diuretics. |
| Onset and Duration of Action | Diuresis typically initiated within a few hours of administration and was maintained with continuous therapy. | Similar onset and duration of action to this compound. | No significant differences in the pharmacokinetic profiles were highlighted in the available literature. |
| Reported Side Effects | Gastrointestinal upset was the most common side effect. | Gastrointestinal side effects were also the primary adverse events noted. | The side effect profiles of both drugs were comparable. |
Experimental Protocols
The data presented in this guide is based on clinical investigations conducted in the 1950s. The methodologies, while not as rigorously detailed as in modern clinical trials, provide a framework for understanding how these drugs were evaluated.
Representative Experimental Workflow
A common experimental design for evaluating the efficacy of these diuretics in patients with congestive heart failure involved a sequential treatment protocol. The workflow for such a study is outlined below.
Patient Population: The studies typically enrolled patients with chronic congestive heart failure who exhibited signs of fluid retention (edema).
Study Design: A common approach was a form of crossover design where patients would receive one drug for a period, followed by a "washout" period with no diuretic treatment, and then the second drug. This allowed for intra-patient comparison of the diuretic effects.
Dosage and Administration: Both this compound and Amisometradine were administered orally in divided doses. A typical dosage was 400 mg four times a day.
Efficacy Endpoints: The primary measures of diuretic efficacy were:
-
Weight Loss: Daily weight measurements were a key indicator of fluid loss.
-
Urine Output: While not always precisely quantified in all published reports, an increase in urine volume was a critical qualitative and sometimes quantitative endpoint.
-
Clinical Improvement: Reduction in edema and improvement in symptoms of congestive heart failure were also noted.
Safety Monitoring: Patients were monitored for adverse effects, with a particular focus on gastrointestinal symptoms and changes in serum electrolyte levels.
Mechanism of Action: Uracil-Based Diuretics
The precise molecular targets and signaling pathways for this compound and Amisometradine were not elucidated during their time in clinical use. However, the general mechanism of action for uracil diuretics is understood to involve the inhibition of sodium and, consequently, water reabsorption in the nephron, the functional unit of the kidney.
This inhibition of sodium transport reduces the osmotic gradient that drives water reabsorption from the tubular fluid back into the bloodstream. As a result, more sodium and water are retained within the tubule and excreted as urine, leading to a diuretic effect.
Conclusion
Based on the available historical data, both this compound and Amisometradine were effective oral diuretics for their time, particularly for managing mild to moderate edema in patients with congestive heart failure. Amisometradine appears to have had a slight edge in terms of the magnitude of weight loss induced in some comparative observations. However, both drugs were characterized by a similar dosage, route of administration, and side effect profile, with gastrointestinal disturbances being the most frequently reported adverse events. Their primary advantage over earlier diuretic therapies was their oral availability and a lower propensity to cause significant electrolyte imbalances. The study of these early diuretic agents provides a valuable perspective on the evolution of pharmacotherapy for cardiovascular and renal diseases.
References
A Comparative Review of Aminometradine and Modern Diuretics in Cardiovascular and Renal Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the older diuretic Aminometradine against contemporary diuretic classes, including loop diuretics, thiazides, and potassium-sparing diuretics. The objective is to present a comprehensive overview of their mechanisms of action, clinical efficacy, and side effect profiles, supported by available experimental data to inform research and drug development efforts.
Introduction: The Evolution of Diuretic Therapy
Diuretic therapy has been a cornerstone in the management of fluid overload states, such as congestive heart failure and hypertension, for decades.[1] The therapeutic landscape has evolved significantly from early mercurial compounds to the development of uracil derivatives like this compound in the mid-20th century, and subsequently to the highly effective and specific modern diuretic classes used today.[2] This review revisits this compound, a weak diuretic, and contrasts its characteristics with the more potent and widely used loop diuretics, thiazides, and potassium-sparing diuretics.
Mechanisms of Action: A Tale of Different Targets
The fundamental difference between this compound and modern diuretics lies in their molecular targets within the nephron.
This compound: A Uracil Derivative
This compound, chemically known as 1-allyl-3-ethyl-6-aminouracil, belongs to the class of alkyl uracil derivatives.[3] While its precise molecular mechanism of action is not as well-elucidated as that of modern diuretics, studies on related aminouracil compounds suggest a potential link to the inhibition of extracellular calcium entry.[4] This proposed mechanism is distinct from the direct effects on ion transporters that characterize modern diuretics. Some research also suggests a chemical relationship between aminouracil derivatives and xanthines, which are known to have a mild diuretic effect.[4]
Modern Diuretics: Specific Ion Transporter Inhibition
Modern diuretics exert their effects by targeting specific ion transporters along the nephron, leading to increased sodium and water excretion.
-
Loop Diuretics (e.g., Furosemide): These are the most potent diuretics and act on the thick ascending limb of the Loop of Henle. They inhibit the Na-K-2Cl symporter, which is responsible for the reabsorption of a significant portion of filtered sodium.
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): Thiazides act on the distal convoluted tubule by inhibiting the Na-Cl symporter.
-
Potassium-Sparing Diuretics: This class includes two main types:
-
Epithelial Sodium Channel (ENaC) Inhibitors (e.g., Amiloride): These drugs directly block the ENaC in the late distal tubule and collecting duct.[5]
-
Aldosterone Antagonists (e.g., Spironolactone): These agents competitively inhibit the action of aldosterone, a hormone that promotes sodium reabsorption and potassium excretion.[5]
-
Below is a diagram illustrating the sites of action of these diuretic classes within the nephron.
Comparative Efficacy: A Look at the Data
Direct comparative studies between this compound and modern diuretics with detailed experimental data are scarce in contemporary literature. The available information for this compound is primarily from studies conducted in the 1950s.
Quantitative Data Summary
The following table summarizes the available quantitative data on the diuretic efficacy of this compound compared to representative modern diuretics.
| Diuretic Class | Representative Drug | Dosage | Primary Efficacy Endpoint | Result | Reference |
| Uracil Derivative | This compound | 0.8 to 1.6 g daily | Mean weight loss in congestive heart failure patients | 2.5 to 5.5 lbs over several days | [6] |
| Loop Diuretic | Furosemide | 40 mg IV | 24-hour urine output in acute heart failure | ~3,800 mL | [7] |
| Thiazide Diuretic | Hydrochlorothiazide | 25 mg daily | 24-hour sodium excretion in hypertensive patients | Increased by ~100-150 mEq | [8] |
| K-Sparing Diuretic | Amiloride | 10 mg daily | Change in urinary potassium excretion | Decrease of ~20-30 mEq/day | [9] |
Note: The data for different diuretics are from separate studies with varying patient populations and protocols, and therefore do not represent a direct head-to-head comparison.
Side Effect and Adverse Event Profile
| Diuretic Class | Common Side Effects | Serious Adverse Events |
| This compound | Gastrointestinal upset (nausea, vomiting, anorexia)[6] | Infrequent, generally well-tolerated[6] |
| Loop Diuretics | Hypokalemia, hypomagnesemia, dehydration, ototoxicity[1] | Severe electrolyte imbalances, hypotension[1] |
| Thiazide Diuretics | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia | Electrolyte disturbances, pancreatitis |
| K-Sparing Diuretics | Hyperkalemia, gynecomastia (spironolactone) | Life-threatening hyperkalemia |
Experimental Protocols: A Glimpse into Historical and Modern Methodologies
The evaluation of diuretic efficacy has evolved over time. Below are descriptions of a historical experimental protocol used for this compound and a modern approach for evaluating diuretic response.
Historical Protocol: Evaluation of this compound in Congestive Heart Failure (Platts and Hanley, 1956)
This study aimed to assess the diuretic effect of this compound in patients with congestive heart failure.[6]
Methodology:
-
Patient Selection: Patients with congestive heart failure who were edematous.
-
Control Period: Patients were hospitalized and maintained on a standard diet with controlled fluid and sodium intake. A baseline weight was established.
-
Treatment: this compound was administered orally in divided doses, typically ranging from 0.8 to 1.6 grams per day.
-
Data Collection: Daily weight, fluid intake, and urine output were recorded.
-
Endpoint: The primary measure of diuretic efficacy was the change in body weight.
The workflow for this historical clinical evaluation is depicted below.
Modern Protocol: Quantitative Assessment of Diuretic Response
Modern clinical trials evaluating diuretics often employ more quantitative and comparative measures.
Methodology:
-
Study Design: Randomized, controlled trial.
-
Population: Patients with a specific condition, such as acute decompensated heart failure.
-
Intervention: Administration of the test diuretic at a specified dose and route.
-
Comparator: Placebo or a standard-of-care diuretic.
-
Data Collection: Timed urine collection to measure volume and electrolyte concentrations (sodium, potassium). Body weight changes and clinical signs of congestion are also monitored.
-
Primary Endpoint: A common primary endpoint is the 24-hour urine output or total sodium excretion. Diuretic response can be indexed to the dose administered (e.g., weight loss in kg per 40 mg of furosemide).[10]
Conclusion: A Shift in Diuretic Therapy
This compound represented an advancement in diuretic therapy in its time, offering an oral alternative to mercurial diuretics. However, its weak and less reliable diuretic effect, coupled with gastrointestinal side effects, has led to its obsolescence in clinical practice. The advent of modern diuretics, with their well-defined mechanisms of action, high potency, and predictable dose-response relationships, has revolutionized the management of fluid retention. While loop and thiazide diuretics are highly effective, their use necessitates careful monitoring for electrolyte disturbances. Potassium-sparing diuretics offer a valuable option for mitigating potassium loss when used in combination with other diuretics.
Future research in diuretic therapy continues to focus on overcoming diuretic resistance, developing agents with more favorable safety profiles, and personalizing treatment based on patient-specific factors. The study of older compounds like this compound provides a valuable historical perspective on the progress made in this critical area of pharmacology.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Diuretic Treatment in Patients with Heart Failure: Current Evidence and Future Directions – Part I: Loop Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the renal and cardiovascular activities of aminouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound in Treatment of Congestive Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diuretic Treatment in Heart Failure--from Physiology to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorothiazide and Hydrochlorothiazide: Selected Annotated Bibliography - Merck Sharp & Dohme Research Laboratories, Rahway, N. J. - Google ブックス [books.google.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. Diuretic response in acute heart failure: clinical characteristics and prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Aminometradine in Toxicology Screens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminometradine, a pyrimidinedione-based diuretic, presents a potential for cross-reactivity in toxicology screens, a critical consideration in clinical and forensic settings. While direct experimental data on this compound's cross-reactivity is not extensively documented in publicly available literature, an analysis of its chemical structure and the known cross-reactivity of structurally related compounds allows for an informed assessment. This guide provides a comparative overview of this compound's potential for interference in common toxicology screening platforms, details relevant experimental protocols for assessing cross-reactivity, and offers visual workflows to support experimental design. The primary concern lies with initial screening immunoassays, which are susceptible to false-positive results due to the binding of non-target compounds to the assay's antibodies. Confirmatory methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for distinguishing true positives from false positives that may arise from compounds like this compound.
Introduction to this compound and Toxicological Screening
This compound is a diuretic belonging to the aminouracil class of pyrimidinediones. Its chemical structure, characterized by a substituted pyrimidine ring, is the basis for its pharmacological activity and also the source of potential analytical interference in toxicology screens.
Toxicology screens are broadly divided into two categories:
-
Initial Screening Tests: Predominantly immunoassay-based, these tests are designed for rapid, high-throughput detection of broad classes of drugs (e.g., amphetamines, benzodiazepines, opiates). Their reliance on antibody-antigen binding makes them susceptible to cross-reactivity from compounds with similar structural motifs to the target drug.
-
Confirmatory Tests: Techniques like GC-MS and LC-MS/MS provide definitive identification and quantification of a substance. These methods separate compounds based on their physicochemical properties and identify them by their unique mass fragmentation patterns, minimizing the risk of false positives.
Potential for Cross-Reactivity of this compound
Comparison with Other Compounds
While no direct analogs of this compound are commonly cited for cross-reactivity, it is informative to consider other drugs that cause false positives in common immunoassays to understand the phenomenon.
| Drug Class Screened For | Commonly Cross-Reacting Compounds (Examples) | Structural Similarity to this compound |
| Amphetamines | Pseudoephedrine, Phentermine, Labetalol, Bupropion | Low. These compounds are typically phenylethylamine derivatives, which are structurally distinct from the pyrimidinedione core of this compound. |
| Benzodiazepines | Sertraline, Oxaprozin | Low. These compounds have varied structures that are not closely related to this compound. |
| Opiates | Quinolone antibiotics (e.g., ofloxacin), Dextromethorphan | Low. These compounds are structurally dissimilar to this compound. |
The low structural similarity of this compound to commonly abused drugs suggests that the likelihood of significant cross-reactivity in their respective immunoassays is low. However, the complex nature of antibody-antigen interactions means that unexpected cross-reactivity cannot be entirely ruled out without direct experimental testing.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a series of controlled experiments are necessary. The following protocols outline the general methodologies for in vitro assessment.
Immunoassay Cross-Reactivity Testing
Objective: To determine the concentration of this compound that produces a positive result in a specific drug screening immunoassay.
Methodology:
-
Preparation of this compound Standards: Prepare a series of standard solutions of this compound in drug-free synthetic urine at concentrations ranging from therapeutically relevant levels to supra-therapeutic levels.
-
Immunoassay Analysis: Analyze each standard solution using the drug screening immunoassay of interest (e.g., an amphetamine immunoassay).
-
Determination of Cross-Reactivity: The concentration of this compound that produces a result at or above the assay's cutoff calibrator is considered the cross-reacting concentration.
-
Calculation of Percent Cross-Reactivity:
Confirmatory Analysis by GC-MS or LC-MS/MS
Objective: To develop a method for the definitive identification and quantification of this compound and to confirm its presence or absence in samples that screen positive on an immunoassay.
Methodology:
-
Sample Preparation: Extract this compound from the urine sample using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Derivatization (for GC-MS): If necessary for volatility and thermal stability, derivatize the extracted this compound (e.g., by silylation or acylation). This step is typically not required for LC-MS/MS.
-
Chromatographic Separation: Separate the components of the extracted sample using a gas chromatograph or a liquid chromatograph.
-
Mass Spectrometric Detection: Detect and identify this compound based on its specific retention time and mass spectrum (for GC-MS) or its precursor and product ion transitions (for LC-MS/MS).
Visualizing Experimental Workflows and Logical Relationships
DOT Language Scripts for Diagrams
Caption: Workflow of a typical toxicology screening process.
Caption: Mechanism of immunoassay cross-reactivity.
Conclusion
The potential for this compound to cross-react in toxicology screens, while theoretically low based on structural comparisons with known interfering substances, cannot be definitively dismissed without direct experimental validation. For researchers and clinicians, it is imperative to be aware of this possibility, especially when interpreting unexpected positive results from initial immunoassay screens in patients known to be taking this diuretic. Confirmatory testing by mass spectrometry-based methods remains the gold standard for accurate and reliable toxicological analysis. Further research, including in vitro cross-reactivity studies and analysis of clinical samples from individuals taking this compound, is warranted to provide a more complete understanding of its behavior in toxicology screens.
Comparative Analysis of Aminometradine and Other Uracil-Based Diuretics
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of aminometradine and other uracil-based diuretics, focusing on their performance and underlying mechanisms. Due to the limited availability of recent research on this compound, this guide incorporates data from historical studies and analyses of structurally related uracil derivatives. For a comprehensive comparison, the well-characterized potassium-sparing diuretics, amiloride and triamterene, are also included as reference compounds.
Introduction to Uracil-Based Diuretics
Uracil and its derivatives represent a class of heterocyclic compounds that have been investigated for their diuretic properties. This compound, a notable example, was historically used for edema in mild congestive heart failure. The diuretic effect of these compounds is attributed to their influence on renal electrolyte and water handling.
Mechanism of Action
The precise mechanism of action for many uracil-based diuretics, including this compound, is not as extensively characterized as that of more modern diuretic classes. However, studies on related aminouracil derivatives suggest a potential link to mechanisms that are chemically related to xanthines, such as caffeine. The diuretic effect of caffeine is partly mediated by the antagonism of adenosine receptors in the kidney, leading to increased renal blood flow and glomerular filtration rate, as well as inhibition of sodium reabsorption in the proximal tubule.
For comparison, the mechanisms of action for amiloride and triamterene are well-established:
-
Amiloride and Triamterene: These potassium-sparing diuretics act directly on the epithelial sodium channel (ENaC) in the late distal convoluted tubules and collecting ducts of the nephron.[1][2] By blocking ENaC, they inhibit the reabsorption of sodium from the tubular fluid into the blood.[1][2] This leads to a mild increase in sodium and water excretion (natriuresis and diuresis) while conserving potassium.[1][2]
Comparative Efficacy: A Quantitative Overview
Quantitative data on the diuretic efficacy of this compound is scarce in recent literature. However, a 1989 study on five 4-aminouracil derivatives provides valuable comparative insights. The study found that the increase in urine output produced by three of these compounds was comparable to that of an equimolar dose of caffeine.[3]
For a broader perspective, the following table summarizes key efficacy parameters for aminouracil derivatives (as a proxy for uracil-based diuretics), amiloride, and triamterene.
| Diuretic Class | Compound(s) | Primary Site of Action | Onset of Action | Duration of Action | Urine Output | Sodium Excretion (Natriuresis) | Potassium Excretion (Kaliuresis) |
| Uracil-Based Diuretic | Aminouracil Derivatives | Presumed Proximal Tubule | - | - | Comparable to caffeine[3] | Mild | - |
| Potassium-Sparing Diuretic | Amiloride | Late Distal Tubule & Collecting Duct | ~2 hours[1] | ~24 hours[1] | Mild | Mild[4] | Decreased[5] |
| Potassium-Sparing Diuretic | Triamterene | Late Distal Tubule & Collecting Duct | - | - | Moderate | Limited[2] | Decreased |
Note: Data for this compound is inferred from studies on related aminouracil derivatives due to the lack of recent direct comparative studies. The specific experimental conditions and dosages in the cited studies should be considered when interpreting these results.
Experimental Protocols
Detailed experimental protocols for early studies on this compound are not readily accessible in full-text format. However, a study on aminouracil derivatives provides insight into the methodologies used to assess diuretic and cardiovascular effects.[3]
Assessment of Diuretic Activity (Adapted from Mustafa et al., 1989):
-
Animal Model: Male Wistar rats are typically used.
-
Hydration: Animals are orally hydrated with a saline solution to ensure a baseline urine flow.
-
Drug Administration: The test compounds (e.g., aminouracil derivatives), a positive control (e.g., caffeine), and a vehicle control are administered, often intraperitoneally or orally.
-
Urine Collection: Animals are placed in metabolic cages, and urine is collected at specified time intervals (e.g., every hour for several hours).
-
Measurement: The total urine volume is measured for each animal.
-
Electrolyte Analysis: Urine samples are analyzed for sodium and potassium concentrations using flame photometry to determine the natriuretic and kaliuretic effects.
Assessment of Cardiovascular Effects (Langendorff's Preparation):
-
Heart Isolation: The heart of a rabbit is isolated and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure.
-
Drug Administration: The test compounds are infused into the perfusion solution.
-
Measurement: Heart rate and the force of contraction (amplitude) are continuously recorded.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Potassium-Sparing Diuretics:
The following diagram illustrates the mechanism of action of amiloride and triamterene at the epithelial sodium channel (ENaC) in the principal cells of the collecting duct.
Caption: Mechanism of potassium-sparing diuretics.
General Experimental Workflow for Diuretic Efficacy:
The following diagram outlines a typical experimental workflow for comparing the efficacy of different diuretic agents in an animal model.
Caption: Experimental workflow for diuretic comparison.
Conclusion
This compound and other uracil-based diuretics represent an older class of diuretics with a less defined mechanism of action compared to modern agents. While direct comparative data is limited, available evidence from related compounds suggests a mild diuretic effect. In contrast, potassium-sparing diuretics like amiloride and triamterene have a well-understood mechanism involving the blockade of the epithelial sodium channel, resulting in modest diuresis and natriuresis with the significant advantage of potassium conservation. Further research, including direct head-to-head preclinical and clinical studies, would be necessary to fully elucidate the comparative efficacy and safety profile of this compound and other uracil-based diuretics in relation to currently prescribed diuretic therapies.
References
- 1. Amiloride - Wikipedia [en.wikipedia.org]
- 2. Triamterene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Study on the renal and cardiovascular activities of aminouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Urinary electrolyte profiles after amiloride, hydrochlorthiazide and the combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Aminometradine's Potency Against Novel Diuretic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic potency of aminometradine against a new generation of diuretic compounds targeting novel mechanisms of action. Due to the limited availability of recent quantitative data for the historical compound this compound, this guide offers a qualitative comparison for this compound and a quantitative summary for the novel agents based on available preclinical and clinical data. Detailed experimental protocols for assessing diuretic activity are provided, alongside visualizations of the key signaling pathways to aid in understanding their distinct mechanisms.
Introduction to Diuretic Classes
Diuretics are a cornerstone in the management of fluid overload states associated with cardiovascular and renal diseases. Their primary function is to increase urine output (diuresis) and sodium excretion (natriuresis). Historically, diuretics have been classified based on their primary site of action within the nephron and their mechanism of inhibiting sodium reabsorption. This compound, a pyrimidine derivative, represents an older class of diuretics with a mechanism centered on inhibiting sodium ion reabsorption in the renal tubules.[1] In recent years, drug discovery efforts have focused on novel targets to achieve more specific and potent diuretic effects with improved safety profiles. This guide focuses on three such novel classes: Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, Renal Outer Medullary Potassium (ROMK) channel inhibitors, and Chloride Channel (ClC-K) antagonists.
Comparative Analysis of Diuretic Potency
The following tables summarize the available data on the diuretic potency of this compound and the selected novel diuretic compounds. It is important to note that direct head-to-head comparative studies are scarce, and the data presented is a collation from various preclinical and clinical investigations.
Table 1: Qualitative Comparison of this compound
| Compound | Diuretic Class | Mechanism of Action | Reported Potency |
| This compound | Pyrimidinedione | Appears to inhibit the reabsorption of sodium ions by the renal tubules.[1] | Weak diuretic.[2][3] |
Table 2: Quantitative Comparison of Novel Diuretic Compounds (Preclinical Data - Rat Models)
| Compound Class | Example Compound | Dose | Urine Volume Increase (vs. control) | Sodium Excretion (Na+) Increase (vs. control) | Citation(s) |
| SGLT2 Inhibitor | Ipragliflozin | 5 mg/kg | Sustained increase | Sustained increase | [4][5] |
| ROMK Inhibitor | Compound A | Concentration-dependent | Comparable to hydrochlorothiazide | Comparable to hydrochlorothiazide | [3][6] |
| ROMK Inhibitor | Compound C | Not specified | More natriuresis than furosemide (3,400% vs. 1,600% increase) | More natriuresis than furosemide | [7] |
| ClC-K Antagonist | MT-189 / RT-93 | Not specified | Significant diuretic and antihypertensive effects | Not specified | [8] |
Table 3: Quantitative Comparison of Novel Diuretic Compounds (Human Data)
| Compound Class | Example Compound | Study Population | Key Findings on Diuresis | Citation(s) | | :--- | :--- | :--- | :--- | | SGLT2 Inhibitor | Empagliflozin | Patients with acute decompensated heart failure | Increased 24-hour urine output. |[9] |
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the distinct signaling pathways and mechanisms of action for each class of diuretic compound.
This compound
The precise molecular target and signaling pathway of this compound are not well-elucidated in recent literature. It is understood to act on the renal tubules to inhibit sodium reabsorption, leading to a mild diuretic effect.
Novel Diuretic Compounds
Experimental Protocols for Diuretic Potency Assessment
Standardized in vivo methods are essential for the comparative evaluation of diuretic agents. The following protocols are widely accepted for screening and characterizing diuretic activity in rodent models.
Lipschitz Test in Rats
Principle: This method is based on the measurement of water and sodium excretion in test animals compared to a control group and a group treated with a standard diuretic.
Procedure:
-
Animal Model: Male or female Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water.
-
Hydration: On the day of the experiment, animals are orally hydrated with a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight.
-
Grouping and Dosing:
-
Control Group: Receives the vehicle (e.g., saline or a suspension agent).
-
Standard Group: Receives a known diuretic (e.g., furosemide or hydrochlorothiazide) at a standard dose.
-
Test Groups: Receive the test compound (e.g., this compound or a novel diuretic) at various doses.
-
-
Urine Collection: Immediately after dosing, animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a specified period, typically 5 and 24 hours.
-
Measurements:
-
Urine Volume: The total volume of urine excreted by each animal is measured.
-
Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: The diuretic activity is often expressed as the ratio of the urine volume of the test group to the urine volume of the control or standard group. Natriuretic and kaliuretic activities are assessed by comparing the total electrolyte excretion between groups.
Saluretic Activity Test in Rats
Principle: This test is a modification of the Lipschitz test with a greater emphasis on the excretion of electrolytes (salts).
Procedure:
-
The initial steps of animal preparation, fasting, and hydration are similar to the Lipschitz test.
-
Dosing: Test compounds, a standard saluretic agent (e.g., hydrochlorothiazide), and a vehicle are administered.
-
Urine Collection and Analysis: Urine is collected over a defined period (e.g., 5 or 24 hours), and the volume is measured. The concentrations of Na+, K+, and Cl- are determined.
-
Calculations:
-
Saluretic Index: Calculated as the sum of Na+ and Cl- excretion.
-
Natriuretic Index: The ratio of Na+ to K+ excretion (Na+/K+), which provides an indication of potassium-sparing effects.
-
Carbonic Anhydrase Inhibition: Can be inferred from an increase in bicarbonate excretion and a rise in urinary pH.
-
Conclusion
This compound is a weak diuretic that acts by inhibiting sodium reabsorption in the renal tubules. While its historical use provided a therapeutic option for edema, the development of novel diuretic compounds targeting specific molecular pathways offers the potential for greater potency and improved safety profiles. SGLT2 inhibitors, ROMK inhibitors, and ClC-K channel antagonists represent promising new classes of diuretics with distinct mechanisms of action that are currently under active investigation.
The quantitative data available for these novel agents suggest significant diuretic and natriuretic effects in preclinical models, with some translating to clinical efficacy in human studies. A direct quantitative comparison with this compound is challenging due to the lack of recent, robust data for the older compound. Future research, including head-to-head comparative studies utilizing standardized experimental protocols, is necessary to definitively establish the relative potency and therapeutic advantages of these novel diuretics over historical agents like this compound. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers in the field of diuretic drug discovery and development.
References
- 1. SGLT2 Inhibitors and Kidney Protection: Mechanisms Beyond Tubuloglomerular Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unmasking a sustained negative effect of SGLT2 inhibition on body fluid volume in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SGLT2 inhibitor and loop diuretic induce different vasopressin and fluid homeostatic responses in nondiabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 inhibitor and loop diuretic induce different vasopressin and fluid homeostatic responses in nondiabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Small Molecules Targeting Kidney ClC-K Chloride Channels: Applications in Rare Tubulopathies and Common Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Replicating Landmark Studies on Aminometradine: A Comparative Guide to Diuretic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diuretic effects of Aminometradine, a weak diuretic formerly used in the management of mild congestive heart failure. The objective is to facilitate the replication of original studies on this compound by presenting detailed experimental protocols and quantitative data from seminal research. Furthermore, this guide contrasts the effects of this compound with those of currently utilized diuretic classes—loop, thiazide, and potassium-sparing diuretics—to offer a comprehensive perspective for modern drug development and research.
This compound: A Historical Perspective
This compound, a pyrimidinedione derivative, was introduced in the 1950s as an oral diuretic for patients with mild congestive heart failure.[1] Its primary mechanism of action is understood to be the inhibition of sodium ion reabsorption in the renal tubules, leading to a modest increase in urine output.[2][3] While it has been largely superseded by more potent and specific diuretics, a review of its original clinical investigations offers valuable insights into early diuretic research and methodologies.
Replicating the Original this compound Studies
To faithfully replicate the original studies on this compound, it is crucial to adhere to the methodologies outlined in the primary literature. The following protocols are based on the available information from these early clinical trials.
Experimental Protocol: Oral Diuretic Response in Ambulatory Patients
This protocol is a composite representation based on the typical clinical investigation methodologies of the 1950s for evaluating new oral diuretics.
1. Subject Selection:
-
Inclusion Criteria: Ambulatory patients with stable, mild to moderate congestive heart failure, demonstrating signs of fluid retention (e.g., peripheral edema).
-
Exclusion Criteria: Severe renal or hepatic impairment, acute cardiac events, and concurrent use of other diuretic agents.
2. Study Design:
-
A crossover design is recommended, where each patient serves as their own control.
-
Control Period: A baseline period of 24-48 hours where the patient receives a placebo or no diuretic treatment. During this time, baseline measurements are recorded.
-
Treatment Period: Following the control period, the patient receives this compound at a specified dosage.
3. Dosage and Administration:
-
This compound Dosage: The original studies often employed a daily dosage ranging from 200 mg to 800 mg, administered in divided doses. A typical starting dose was 400 mg daily.
-
Administration: Oral administration with a standardized volume of water.
4. Data Collection and Measurements:
-
Urine Output: Total urine volume is collected over a 24-hour period.
-
Body Weight: Patient's body weight is measured at the same time each day, under standardized conditions (e.g., after voiding, before breakfast).
-
Electrolyte Excretion: 24-hour urine collections are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) excretion.
-
Blood Chemistry: Serum electrolytes (Na+, K+, Cl-) are monitored to assess for potential imbalances.
5. Expected Outcomes:
-
A modest increase in 24-hour urine output compared to the control period.
-
A corresponding decrease in body weight.
-
An increase in the 24-hour urinary excretion of sodium and chloride.
-
Minimal impact on potassium excretion.
Comparative Analysis with Modern Diuretics
To contextualize the effects of this compound, this section compares its general profile with that of three major classes of modern diuretics: loop diuretics (e.g., Furosemide), thiazide diuretics (e.g., Hydrochlorothiazide), and potassium-sparing diuretics (e.g., Spironolactone).
| Diuretic Class | Primary Site of Action | Mechanism of Action | Diuretic Potency | Key Effects on Electrolytes |
| This compound | Renal Tubules | Inhibition of sodium ion reabsorption | Weak | Mild natriuresis and chloruresis; minimal effect on potassium. |
| Loop Diuretics | Thick Ascending Limb of the Loop of Henle | Inhibition of the Na-K-2Cl symporter.[3] | High | Potent natriuresis and chloruresis; significant kaliuresis and calciuresis. |
| Thiazide Diuretics | Distal Convoluted Tubule | Inhibition of the Na-Cl symporter.[2][4] | Moderate | Moderate natriuresis and chloruresis; increased potassium excretion; decreased calcium excretion.[4] |
| Potassium-Sparing Diuretics | Collecting Duct | Aldosterone antagonism or blockade of epithelial sodium channels.[5] | Weak | Mild natriuresis; decreased potassium excretion.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway: this compound and Renal Sodium Reabsorption
Caption: Proposed mechanism of this compound's diuretic effect.
Experimental Workflow: Evaluating Diuretic Efficacy
Caption: Crossover study design for diuretic evaluation.
Signaling Pathway: Loop Diuretics
Caption: Mechanism of action of loop diuretics.
Signaling Pathway: Thiazide Diuretics
References
- 1. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]
- 3. Loop diuretic - Wikipedia [en.wikipedia.org]
- 4. Thiazide - Wikipedia [en.wikipedia.org]
- 5. Potassium-sparing diuretic - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison of Aminometradine and Furosemide in Animal Models: A Guide for Researchers
A comprehensive review of available scientific literature reveals a significant disparity in the data available for aminometradine and furosemide, precluding a direct, data-driven head-to-head comparison in animal models as of December 2025. While extensive research details the diuretic and natriuretic effects of furosemide, a potent loop diuretic, this compound, an older and less common diuretic, lacks publicly available quantitative preclinical data.
This guide will present the available information for both compounds, highlighting the existing knowledge on furosemide and the notable data gap for this compound. This will provide researchers, scientists, and drug development professionals with a clear understanding of the current state of research and underscore the need for further investigation into the pharmacology of this compound.
Furosemide: A Well-Characterized Loop Diuretic
Furosemide is a widely studied and clinically significant diuretic. Its mechanism of action and effects on renal function have been extensively documented in various animal models, including rats and dogs.
Mechanism of Action
Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water.
Signaling Pathway of Furosemide
Experimental Data in Animal Models
Numerous studies have quantified the effects of furosemide in animal models. The following table summarizes representative data, though it should be noted that specific results can vary based on the animal model, dosage, and experimental conditions.
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings |
| Urine Output | Healthy Dogs | 2 mg/kg | Intravenous (IV) | Significant increase in urine output, peaking at 1 hour post-administration.[1] |
| Healthy Dogs | 2 mg/kg | Oral (PO) | Peak urine output observed at 2 hours post-administration. | |
| Rats with Heart Failure | Not specified | Not specified | Dose-dependent increase in diuresis.[2][3] | |
| Sodium Excretion | Healthy Dogs | 4 mg/kg (total) | IV Bolus | Significantly increased 8-hour sodium excretion compared to placebo.[1] |
| Healthy Dogs | 4 mg/kg (total) | Constant Rate Infusion | Significantly higher 8-hour sodium excretion compared to IV bolus.[1] | |
| Potassium Excretion | Rats with Heart Failure | Not specified | Not specified | Significantly increased urinary potassium excretion.[2][3] |
| Healthy Dogs | 4 mg/kg (total) | IV Bolus & CRI | Significantly increased 8-hour potassium excretion.[1] |
Experimental Protocol: Evaluation of Diuretic Activity in Rats
A common experimental workflow to assess the diuretic activity of a compound in rats is as follows:
This compound: An Underexplored Diuretic
This compound, also known by brand names such as Mictine and Mincard, is classified as a weak diuretic.[4] It was historically used in the management of mild congestive heart failure.[4][5] this compound belongs to the class of alkyl uracil derivatives, which have been noted for their diuretic properties in experimental animals.[4]
Despite these historical mentions, a thorough search of scientific databases and literature reveals a lack of publicly available, quantitative data on the diuretic and natriuretic effects of this compound in animal models. Key missing information includes:
-
Quantitative Efficacy Data: There are no readily accessible studies detailing the dose-response relationship of this compound on urine volume or the excretion of key electrolytes like sodium and potassium in any animal species.
-
Detailed Mechanism of Action: The precise molecular target and signaling pathway through which this compound exerts its diuretic effect have not been elucidated in the available literature.
-
Experimental Protocols: Specific methodologies for preclinical studies of this compound, including animal species, dosing regimens, and analytical methods, are not described in detail.
Conclusion: A Call for Further Research
The absence of fundamental preclinical data for this compound makes a direct and objective comparison with a well-characterized diuretic like furosemide impossible at this time. While furosemide's pharmacological profile is robustly defined through extensive animal studies, this compound remains a compound of historical interest with a significant knowledge gap regarding its preclinical efficacy and mechanism of action.
For researchers and professionals in drug development, this highlights the importance of thorough preclinical characterization. Future studies are necessary to isolate and quantify the diuretic and natriuretic properties of this compound in relevant animal models. Such research would not only enable a proper comparison with other diuretics but also potentially unveil novel mechanisms of diuretic action, which could inform the development of new therapeutic agents. Until such data becomes available, any comparison between this compound and furosemide would be purely speculative and lack the necessary scientific foundation.
References
- 1. Differences in the duration of diuretic effects and impact on the renin-angiotensin-aldosterone system of furosemide in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Natriuretic peptide analogues with distinct vasodilatory or renal activity: integrated effects in health and experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Treatment of Congestive Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Safety of Aminometradine: A Comparative Analysis of Retrospective Data
A critical assessment of the available long-term safety data for Aminometradine reveals a significant information gap when compared to alternative diuretic agents. While retrospective studies provide a foundation for understanding the long-term safety profiles of potassium-sparing diuretics like Spironolactone, Amiloride, and Triamterene, similar data for the historically used diuretic this compound is notably absent in contemporary medical literature.
For researchers, scientists, and drug development professionals, this disparity underscores the importance of robust post-marketing surveillance and the value of retrospective analyses in establishing the long-term safety of therapeutic agents. This guide provides a comparative overview of the long-term safety of this compound and its alternatives, based on available retrospective evidence.
This compound: An Evidence Chasm
Potassium-Sparing Diuretics: A More Defined Long-Term Safety Profile
In contrast to this compound, a more extensive body of evidence from retrospective studies is available for potassium-sparing diuretics, which are frequently used alternatives. These studies provide valuable insights into the long-term adverse event profiles of Spironolactone, Amiloride, and Triamterene.
Spironolactone: Insights from Years of Clinical Use
Retrospective studies on Spironolactone have shed light on its long-term safety in various patient populations. One notable 8-year follow-up study of women treated for acne vulgaris provides significant long-term safety data.
Experimental Protocol: Retrospective Cohort Study of Spironolactone in Acne Vulgaris [2][3]
-
Study Design: A retrospective chart review and patient survey.
-
Patient Cohort: 110 women treated with spironolactone for acne.[4]
-
Data Collection: Information was gathered from patient charts and a follow-up survey. Data points included the duration of spironolactone treatment, dosage, reported side effects, and any new medical diagnoses during the follow-up period.
-
Primary Outcome: Incidence of serious adverse events and reasons for treatment discontinuation.
This study found that while side effects were common, serious adverse events attributable to long-term spironolactone use were not identified.[2][3] Another retrospective cohort study comparing spironolactone to amiloride in patients with resistant hypertension provided further comparative safety data over a one-year period.[5][6]
Amiloride: Comparative Safety Data
A retrospective cohort study provided a head-to-head comparison of the long-term safety of Amiloride and Spironolactone in patients with resistant hypertension.
Experimental Protocol: Comparative Retrospective Cohort Study of Amiloride versus Spironolactone [5][6]
-
Study Design: A retrospective analysis of electronic health records.
-
Patient Cohort: Patients with resistant hypertension initiated on either amiloride or spironolactone.
-
Data Collection: Baseline characteristics, concomitant medications, and clinical outcomes were extracted from the database.
-
Primary Outcomes: Incidence of acute kidney injury, major adverse cardiovascular events, and all-cause mortality at one year.
The study concluded that amiloride and spironolactone had similar one-year safety profiles in this patient population.[5][6] However, a retrospective chart review highlighted the risk of severe hyperkalemia when amiloride is added to ACE inhibitor therapy, particularly in elderly patients with diabetes and renal impairment.[7]
Triamterene: A Focus on Renal Safety
Long-term use of Triamterene has been associated with specific renal-related adverse events, as identified through case reports and safety reviews.
Retrospective analysis of renal calculi has shown that triamterene can be a component of kidney stones.[8][9] One study estimated the annual incidence of triamterene-containing stones to be one in 1,500 users of a triamterene-hydrochlorothiazide combination.[8] This risk appears to be higher in individuals with a prior history of kidney stones.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited retrospective studies on the long-term safety of Spironolactone, Amiloride, and Triamterene. No similar data is available for this compound.
Table 1: Long-Term Safety of Spironolactone in Women Treated for Acne (8-Year Follow-up) [2][3]
| Adverse Event Category | Incidence Rate | Notes |
| Any Side Effect | 59% | --- |
| Treatment Discontinuation due to Side Effects | 15% | --- |
| Diuretic Effect | Most Common | Reported as a frequent but generally manageable side effect. |
| Menstrual Irregularities | Common | A well-documented side effect of spironolactone's anti-androgenic activity. |
| Gynecomastia (in males) | 10% (in a separate study) | Dose and duration-dependent.[11] |
Table 2: Comparative One-Year Safety of Amiloride and Spironolactone in Resistant Hypertension [5][6]
| Outcome | Amiloride Group | Spironolactone Group |
| Acute Kidney Injury | Similar Incidence | Similar Incidence |
| Major Adverse Cardiovascular Events | Similar Incidence | Similar Incidence |
| All-Cause Mortality | Similar Incidence | Similar Incidence |
| Hyperkalemia (in a separate study) | Up to 10% (monotherapy) | Risk increased with ACE inhibitors.[12][13] |
Table 3: Long-Term Safety Profile of Triamterene [8][9][10][14]
| Adverse Event | Incidence/Risk | Notes |
| Nephrolithiasis (Kidney Stones) | 1 in 1500 users/year (combination therapy) | Higher risk in patients with a history of stones. |
| Hyperkalemia | Increased risk, especially with renal impairment or concomitant ACE inhibitor use. | A known class effect of potassium-sparing diuretics. |
| Acute Renal Failure | Rare, but reported. | Can be precipitated by the deposition of triamterene in renal tubules.[15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the workflow of a retrospective safety study, the following diagrams are provided in DOT language.
Caption: Mechanism of Action of Spironolactone.
Caption: Mechanism of Action of Amiloride and Triamterene.
Caption: Workflow of a Retrospective Safety Study.
Conclusion
The assessment of long-term drug safety is a continuous process that relies heavily on the analysis of real-world data through retrospective studies. For this compound, the lack of such data presents a significant challenge to understanding its long-term risk profile. In contrast, the available retrospective evidence for Spironolactone, Amiloride, and Triamterene provides a more comprehensive, albeit not exhaustive, picture of their long-term safety. This comparative guide highlights the critical need for robust and accessible long-term safety data for all pharmaceutical agents to inform clinical decision-making and guide future drug development efforts. Researchers and drug development professionals should prioritize the generation and dissemination of such data to ensure patient safety and therapeutic efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Long-term safety of spironolactone in acne: results of an 8-year followup study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid life-threatening hyperkalemia after addition of amiloride HCl/hydrochlorothiazide to angiotensin-converting enzyme inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triamterene nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Triamterene induced nephrolithiasis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triamterene Kidney Stones | Consultant360 [consultant360.com]
- 11. Male Gynecomastia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Reminder: hyperkalaemia caused by amiloride or spironolactone [medsafe.govt.nz]
- 14. Triamterene Side Effects: Common, Severe, Long Term [drugs.com]
- 15. Triamterene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Molecular Machinery: A Comparative Guide to the Mechanisms of Aminometradine and Amiloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported mechanism of action for Aminometradine, a historical diuretic, against the well-established mechanism of Amiloride, a potassium-sparing diuretic. While this compound is noted for its role in managing mild congestive heart failure, a detailed molecular understanding of its action remains poorly defined in publicly accessible literature.[1] In contrast, Amiloride's interaction with the epithelial sodium channel (ENaC) is extensively documented, offering a clear benchmark for comparison. This guide synthesizes the available information, presenting it in a structured format to aid researchers in understanding the nuances of diuretic drug action and to highlight areas where further investigation may be warranted.
At a Glance: this compound vs. Amiloride
The fundamental difference in the mechanistic understanding of these two diuretics is stark. This compound is broadly described as a weak diuretic that inhibits the reabsorption of sodium ions in the renal tubules.[2][3] However, specific molecular targets and the precise signaling pathways it may modulate are not detailed in the available scientific literature. Amiloride, on the other hand, is a well-characterized antagonist of the epithelial sodium channel (ENaC) located in the apical membrane of the distal nephron.[1][4] This direct channel blockade is the cornerstone of its diuretic and potassium-sparing effects.
| Feature | This compound | Amiloride |
| Reported Primary Mechanism | Inhibition of sodium ion reabsorption in renal tubules[2][3] | Direct blockade of the epithelial sodium channel (ENaC)[1][5] |
| Molecular Target | Not definitively identified | Epithelial Sodium Channel (ENaC)[5][6] |
| Site of Action in Nephron | Presumed to be renal tubules | Distal convoluted tubule, connecting tubule, and collecting duct[4][5] |
| Effect on Potassium Excretion | Not specified, but generally not classified as potassium-sparing | Decreases potassium excretion (potassium-sparing)[7] |
| Supporting Experimental Data | Lacking in publicly available literature | Extensive (electrophysiology, in vivo microperfusion, etc.)[1][8] |
Delving into the Mechanisms: A Tale of Two Diuretics
This compound: An Unresolved Picture
This compound, a pyrimidinedione derivative, was historically used to manage edema in patients with mild congestive heart failure.[1][4] Its diuretic effect is attributed to the inhibition of sodium reabsorption within the kidney's tubules, leading to increased water excretion.[2][3] However, the specific transporter or channel it interacts with, and the downstream consequences of this interaction, remain to be elucidated. The lack of available experimental data prevents a detailed description of its signaling pathway.
Amiloride: A Well-Defined Channel Blocker
Amiloride's mechanism of action is a textbook example of targeted drug activity. It directly binds to and blocks the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the late distal tubule and collecting duct of the nephron.[1][4][5] This channel is responsible for the reabsorption of sodium from the tubular fluid into the cells. By inhibiting ENaC, Amiloride reduces sodium reabsorption, leading to a mild increase in sodium and water excretion (natriuresis and diuresis).
Crucially, the inhibition of sodium influx through ENaC hyperpolarizes the apical membrane. This change in membrane potential reduces the electrochemical driving force for potassium secretion through the renal outer medullary potassium channel (ROMK), resulting in a decrease in potassium excretion. This "potassium-sparing" effect is a hallmark of Amiloride and a key differentiator from many other classes of diuretics.[7]
Visualizing the Pathways
To illustrate the difference in the level of mechanistic understanding, the following diagrams depict the reported, albeit general, pathway for this compound and the detailed, experimentally validated pathway for Amiloride.
Caption: Presumed mechanism of this compound action.
Caption: Well-established mechanism of Amiloride action.
Experimental Protocols for Elucidating Diuretic Mechanisms
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC)
-
Objective: To directly measure the effect of a compound on the activity of a specific ion channel expressed in a heterologous system.
-
Methodology:
-
The cRNA encoding the subunits of the ion channel of interest (e.g., ENaC) is injected into Xenopus laevis oocytes.
-
After 2-4 days of incubation to allow for channel expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes.
-
One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
The current flowing through the expressed channels is recorded in response to voltage steps.
-
The compound of interest (e.g., Amiloride) is perfused into the recording chamber at various concentrations, and the change in current is measured to determine the inhibitory concentration (IC50).
-
-
Application: This technique has been pivotal in demonstrating the direct inhibitory effect of Amiloride on ENaC and in identifying the binding sites.[6]
In Vivo Microperfusion of Renal Tubules
-
Objective: To study the transport of ions and water across a specific segment of the nephron in a living animal.
-
Methodology:
-
A single nephron on the surface of an anesthetized rat's kidney is identified and punctured with a micropipette.
-
A segment of the tubule is isolated by injecting an oil block.
-
A perfusion pipette is inserted upstream of the oil block, and a collection pipette is placed downstream.
-
An artificial tubular fluid containing the diuretic and radiolabeled ions (e.g., 22Na+) is perfused through the tubule segment.
-
The collected fluid is analyzed to determine the rate of ion and water reabsorption.
-
-
Application: This method allows for the direct assessment of a drug's effect on tubular transport in a physiological context and has been used to characterize the effects of various diuretics, including Amiloride, on different nephron segments.[8]
Studies with Renal Epithelial Cell Lines
-
Objective: To investigate the cellular mechanisms of drug action in a controlled in vitro environment.
-
Methodology:
-
Renal epithelial cells (e.g., A6 from Xenopus laevis or human-derived cell lines) are cultured on permeable supports to form a polarized monolayer.[9][10]
-
The formation of a tight monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The cells are treated with the diuretic, and changes in ion transport can be measured using various techniques, including:
-
Short-circuit current (Isc) measurements: To assess net ion movement across the monolayer.
-
Radiotracer flux studies: To measure the unidirectional movement of specific ions.
-
Fluorescent ion indicators: To monitor intracellular ion concentrations.
-
-
-
Application: These cell-based assays are crucial for screening compounds, studying signaling pathways, and investigating the molecular identity of transporters and channels involved in drug action.
Conclusion and Future Directions
The comparison between this compound and Amiloride underscores the evolution of pharmacological understanding. While both are classified as diuretics, the depth of knowledge regarding their mechanisms of action is vastly different. Amiloride serves as a paradigm of a well-characterized drug, with a clear molecular target and a detailed, experimentally validated mechanism. This compound, conversely, represents a case where the clinical effect is known, but the precise molecular interactions remain to be defined.
For researchers in drug discovery and development, the case of this compound highlights the potential for "rediscovery" and detailed mechanistic characterization of older drugs. Applying modern experimental techniques, such as those outlined above, to compounds like this compound could unveil novel biological pathways and potentially lead to the development of new therapeutic agents with more refined mechanisms of action. The provided experimental frameworks offer a roadmap for such an endeavor, paving the way for a more complete understanding of diuretic pharmacology.
References
- 1. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular Chloride Regulates the Epithelial Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amiloride - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of amiloride: a molecular prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of diuretic drugs on Na, Cl, and K transport by rat renal distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal Epithelial Cells for ADME-Tox Studies | Lonza [bioscience.lonza.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Aminometradine: A Guide for Laboratory Professionals
Absence of specific regulatory guidelines for the disposal of Aminometradine necessitates a cautious approach rooted in general best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals must adhere to established protocols for chemical waste to ensure safety and environmental protection.
General Disposal Procedures for Pharmaceutical Waste in a Laboratory Setting
In the absence of explicit instructions for this compound, the following general procedures, adapted from guidelines for other chemical and pharmaceutical waste, should be followed.
Step 1: Waste Identification and Segregation
The initial and most critical step is the proper identification and segregation of this compound waste. This includes pure chemical waste, contaminated labware (e.g., vials, pipettes, gloves), and any solutions containing the compound. All waste streams should be collected in separate, clearly labeled, and chemically resistant containers.
Step 2: Personal Protective Equipment (PPE)
Before handling any chemical waste, appropriate PPE must be worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.
Step 3: Waste Containment
All this compound waste must be stored in sealed, leak-proof containers. These containers should be kept in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Consultation and Documentation
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of pharmaceutical waste. Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation.
Step 5: Disposal
The ultimate disposal of the waste should be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS office and local regulations.
Overview of Chemical Waste Disposal Methods
The selection of a disposal method depends on the nature of the chemical waste and regulatory requirements. The following table summarizes common disposal methods for chemical waste from laboratory settings.
| Disposal Method | Description | Considerations |
| Incineration | High-temperature thermal destruction of waste. | Often the preferred method for organic and pharmaceutical waste as it ensures complete destruction. The facility must be equipped with appropriate emission controls. |
| Landfill | Disposal in a specially designed and licensed hazardous waste landfill. | The waste may require stabilization or treatment before it can be landfilled. Not all chemical waste is suitable for this method. |
| Chemical Treatment | Neutralization or degradation of the hazardous components of the waste. | Can be complex and may require specialized equipment and expertise. The resulting products must be non-hazardous. |
| Licensed Waste Hauler | Collection and disposal by a certified hazardous waste management company. | This is the most common and recommended practice for laboratories, as it ensures compliance with all regulations. |
Logical Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates a general workflow for the proper disposal of chemical waste, such as this compound, in a laboratory setting.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Disclaimer: The information provided is based on general best practices for laboratory chemical waste disposal. Specific procedures for this compound may vary and should be confirmed with your institution's Environmental Health and Safety department and in accordance with local, state, and federal regulations.
Personal protective equipment for handling Aminometradine
Essential Safety and Handling Guide for Aminometradine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. As no specific Safety Data Sheet (SDS) for this compound is readily available in the public domain, the following procedures are based on best practices for handling analogous compounds, such as alkyl uracil derivatives, and general laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Hands | Chemical resistant gloves (e.g., Nitrile) | ASTM D6978 or EN 374 |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Recommended when handling powder or creating aerosols |
| Body | Laboratory coat or disposable gown | --- |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.
-
Use of a fume hood is recommended, especially when handling the powdered form of the compound to avoid inhalation of dust.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Transfer: Conduct weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection for large spills or fine powders.
-
Contain the spill using absorbent materials.
-
Carefully collect the spilled material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As a pharmaceutical compound, it should be treated as chemical waste.
-
Waste this compound: Collect in a designated, labeled, and sealed container.
-
Contaminated Materials: All disposable PPE, absorbent pads, and other materials that have come into contact with this compound should be collected and disposed of as hazardous waste.
Safe Handling Workflow for this compound
The following diagram illustrates the procedural flow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
